molecular formula C11H9Cl2NO3S B070513 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride CAS No. 192330-49-7

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B070513
CAS No.: 192330-49-7
M. Wt: 306.2 g/mol
InChI Key: ILYZFHJHELGXFE-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a specialized bifunctional chemical reagent designed for synthetic and medicinal chemistry applications. Its core value lies in its dual functionality: the sulfonyl chloride group is a highly reactive electrophile ideal for the sulfonylation of primary and secondary amines, alcohols, and phenols, forming sulfonamide or sulfonate esters. Concurrently, the pyridinyl-oxy moiety serves as a versatile hydrogen bond acceptor and a potential metal-coordinating group, which can be crucial for conferring target-binding affinity and modulating the physicochemical properties of the resulting molecules. This compound is particularly valuable in the synthesis of targeted libraries for drug discovery, where it is used to create sulfonamide-based inhibitors of various enzymes, including kinases, proteases, and other hydrolytic enzymes. The hydrochloride salt enhances the compound's stability and shelf-life by protecting the reactive sulfonyl chloride from hydrolysis. Researchers utilize this reagent to develop potential therapeutic agents, chemical probes for studying protein function, and as a key intermediate in the construction of more complex molecular architectures. Its unique structure makes it a critical tool for exploring structure-activity relationships (SAR) in the design of bioactive compounds.

Properties

IUPAC Name

4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZFHJHELGXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370645
Record name 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192330-49-7
Record name 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its characteristics is crucial for its effective application in research and development.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound containing a pyridine ring linked to a phenylsulfonyl chloride moiety via an ether bond. The hydrochloride salt form enhances its stability and handling properties.

Chemical Structure:

G cluster_0 This compound C₁₁H₉Cl₂NO₃S C₁₁H₉Cl₂NO₃S

Caption: Chemical Identity of the Compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting and boiling points are not consistently reported in the public domain.

PropertyValueSource
CAS Number 192330-49-7Commercial Suppliers
Molecular Formula C₁₁H₉Cl₂NO₃S (or C₁₁H₈ClNO₃S·HCl)[1]
Molecular Weight 306.17 g/mol [1]
Appearance White solidGeneric Supplier Data
Purity ≥95% to 98%[2]
Storage Conditions Inert atmosphere, room temperature[1]

Table 1: Summary of Physicochemical Properties.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be postulated based on established chemical transformations. This proposed pathway involves two main steps: the formation of the diaryl ether and the subsequent chlorosulfonylation.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental validation.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagent1 Reagents cluster_reagent2 Reagents cluster_final_product Final Product cluster_hcl_salt Salt Formation 4-Hydroxypyridine 4-Hydroxypyridine 4-(Pyridin-4-yloxy)benzenesulfonic acid 4-(Pyridin-4-yloxy)benzenesulfonic acid 4-Hydroxypyridine->4-(Pyridin-4-yloxy)benzenesulfonic acid Nucleophilic Aromatic Substitution 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid->4-(Pyridin-4-yloxy)benzenesulfonic acid 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride 4-(Pyridin-4-yloxy)benzenesulfonic acid->4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride Chlorination Base (e.g., K₂CO₃)\nSolvent (e.g., DMF) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)->4-(Pyridin-4-yloxy)benzenesulfonic acid Chlorinating Agent\n(e.g., SOCl₂, PCl₅) Chlorinating Agent (e.g., SOCl₂, PCl₅) Chlorinating Agent\n(e.g., SOCl₂, PCl₅)->4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride Final Hydrochloride Salt Final Hydrochloride Salt 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride->Final Hydrochloride Salt Acidification HCl in ether HCl in ether HCl in ether->Final Hydrochloride Salt

References

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 192330-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Information

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, identified by CAS number 192330-49-7, is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Its structure incorporates a pyridine ring linked to a benzenesulfonyl chloride moiety via an ether bond, a combination that imparts unique chemical reactivity and potential for biological interactions.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in the table below.

PropertyValue
CAS Number 192330-49-7
Molecular Formula C₁₁H₉Cl₂NO₃S
Molecular Weight 306.17 g/mol
IUPAC Name 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride;hydrochloride
SMILES O=S(C1=CC=C(OC2=CC=NC=C2)C=C1)(Cl)=O.[H]Cl
InChI Key ILYZFHJHELGXFE-UHFFFAOYSA-N

Source: Publicly available chemical databases.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and general procedures for analogous compounds. The synthesis would likely involve two key transformations: the formation of the diaryl ether and the subsequent chlorosulfonation of the benzene ring.

Proposed Synthetic Workflow

The logical synthesis of this compound can be conceptualized as a two-step process. This proposed workflow is based on general methodologies for the synthesis of diaryl ethers and benzenesulfonyl chlorides.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reduction and Diazotization cluster_2 Step 3: Sandmeyer-type Reaction cluster_3 Step 4: Hydrochloride Salt Formation 4-Hydroxypyridine 4-Hydroxypyridine Potassium 4-pyridinoxyl Potassium 4-pyridinoxyl 4-Hydroxypyridine->Potassium 4-pyridinoxyl  Base (e.g., K₂CO₃)   4-Fluoronitrobenzene 4-Fluoronitrobenzene Potassium 4-pyridinoxyl->4-Fluoronitrobenzene  Nucleophilic  Aromatic  Substitution 4-(4-Nitrophenoxy)pyridine 4-(4-Nitrophenoxy)pyridine 4-Fluoronitrobenzene->4-(4-Nitrophenoxy)pyridine  Reaction 4-(4-Aminophenoxy)pyridine 4-(4-Aminophenoxy)pyridine 4-(4-Nitrophenoxy)pyridine->4-(4-Aminophenoxy)pyridine  Reduction  (e.g., Fe/HCl) Diazonium Salt Diazonium Salt 4-(4-Aminophenoxy)pyridine->Diazonium Salt  NaNO₂, HCl 4-(Pyridin-4-yloxy)benzenesulfonyl chloride 4-(Pyridin-4-yloxy)benzenesulfonyl chloride Diazonium Salt->4-(Pyridin-4-yloxy)benzenesulfonyl chloride  SO₂, CuCl₂ Final Product This compound 4-(Pyridin-4-yloxy)benzenesulfonyl chloride->Final Product  HCl in  anhydrous  solvent

Proposed Synthetic Workflow for the Target Compound.
General Experimental Protocol for Chlorosulfonation

The chlorosulfonation of an activated aromatic ring is a standard procedure in organic synthesis. A general protocol, adaptable for the synthesis of the target molecule from a suitable precursor like 4-phenoxypyridine, is outlined below. This procedure is based on well-established methods for the preparation of benzenesulfonyl chlorides.

Materials:

  • 4-Phenoxypyridine (or a suitable precursor)

  • Chlorosulfonic acid

  • Thionyl chloride (optional, can be used in conjunction with chlorosulfonic acid)

  • Dichloromethane (or other inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve the starting aromatic compound in a suitable inert solvent like dichloromethane.

  • Chlorosulfonation: Cool the solution in an ice bath. Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and releases HCl gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, being a sulfonyl chloride, will be relatively stable to hydrolysis in the cold acidic conditions.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water and a cold saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purification: The crude product may be purified by recrystallization or column chromatography.

  • Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether or dioxane) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway modulation of this compound is limited in the public domain. However, the structural motifs present in this molecule are frequently found in compounds investigated as inhibitors of various protein kinases, suggesting its potential as a scaffold in drug discovery.

Derivatives of 4-(pyridin-4-yloxy)benzene have been explored as inhibitors of several kinase families, including:

  • Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their dysregulation is implicated in various cancers.

  • RAF kinases: Key components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.

  • Janus kinases (JAKs): These play a crucial role in cytokine signaling and are targets for inflammatory diseases.[3]

  • Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, growth, and metabolism.

  • Fibroblast growth factor receptors (FGFRs): Their aberrant signaling can drive the development of various cancers.

Proposed Biological Evaluation Workflow

Based on the known activities of its structural analogs, a logical workflow for the preliminary biological evaluation of this compound and its derivatives would involve an initial broad screening followed by more focused assays.

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Mechanism of Action Studies Compound This compound and its derivatives Kinase Panel Screening Kinase Panel Screening Compound->Kinase Panel Screening  Broad Spectrum Identification of\nPotential Kinase Targets Identification of Potential Kinase Targets Kinase Panel Screening->Identification of\nPotential Kinase Targets In vitro Kinase Assays In vitro Kinase Assays Identification of\nPotential Kinase Targets->In vitro Kinase Assays  IC₅₀ Determination Cell-based Assays\n(e.g., Proliferation, Apoptosis) Cell-based Assays (e.g., Proliferation, Apoptosis) In vitro Kinase Assays->Cell-based Assays\n(e.g., Proliferation, Apoptosis) Western Blotting\n(Phospho-protein analysis) Western Blotting (Phospho-protein analysis) Cell-based Assays\n(e.g., Proliferation, Apoptosis)->Western Blotting\n(Phospho-protein analysis) Confirmation of\nPathway Inhibition Confirmation of Pathway Inhibition Western Blotting\n(Phospho-protein analysis)->Confirmation of\nPathway Inhibition

Proposed Workflow for Biological Evaluation.

This workflow provides a systematic approach to identify and validate the potential biological targets and mechanisms of action for compounds based on the 4-(pyridin-4-yloxy)benzenesulfonyl chloride scaffold. The initial broad kinase panel screening would help in identifying primary kinase targets. Subsequent in vitro and cell-based assays would then be employed to confirm the inhibitory activity and elucidate the downstream effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document outlines the probable reaction scheme, provides detailed experimental protocols based on established chemical transformations, and includes quantitative data where available from analogous preparations.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached in three main stages:

  • Preparation of a key precursor, 4-chloropyridine hydrochloride.

  • Formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction to yield 4-(pyridin-4-yloxy)benzenesulfonic acid.

  • Chlorination of the sulfonic acid to the desired 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride, followed by the formation of its hydrochloride salt.

The overall reaction scheme is depicted below.

Synthesis_Pathway Pyridine Pyridine N4PPH N-(4-pyridyl)pyridinium chloride hydrochloride Pyridine->N4PPH 1. Thionyl Chloride 2. Ethanol ThionylChloride Thionyl Chloride ChloropyridineHCl 4-Chloropyridine Hydrochloride N4PPH->ChloropyridineHCl Heating PyridyloxybenzenesulfonicAcid 4-(Pyridin-4-yloxy)benzenesulfonic acid ChloropyridineHCl->PyridyloxybenzenesulfonicAcid Nucleophilic Aromatic Substitution with 4-Hydroxybenzenesulfonic acid sodium salt HydroxybenzenesulfonicAcid 4-Hydroxybenzenesulfonic acid sodium salt FinalProduct 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride PyridyloxybenzenesulfonicAcid->FinalProduct Chlorination & HCl addition ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) Workflow cluster_step1 Step 1: 4-Chloropyridine HCl Synthesis cluster_step2 Step 2: Diaryl Ether Formation cluster_step3 Step 3: Sulfonyl Chloride Formation s1_start Start with Pyridine s1_react React with Thionyl Chloride s1_start->s1_react s1_workup Workup and Isolation s1_react->s1_workup s1_product 4-Chloropyridine HCl s1_workup->s1_product s2_start 4-Chloropyridine HCl & 4-Hydroxybenzenesulfonic acid salt s1_product->s2_start s2_react Nucleophilic Aromatic Substitution in DMF/K2CO3 s2_start->s2_react s2_workup Precipitation and Purification s2_react->s2_workup s2_product 4-(Pyridin-4-yloxy)benzenesulfonic acid s2_workup->s2_product s3_start 4-(Pyridin-4-yloxy)benzenesulfonic acid s2_product->s3_start s3_react Chlorination with Thionyl Chloride s3_start->s3_react s3_workup Removal of excess reagent & Crystallization s3_react->s3_workup s3_hcl HCl salt formation s3_workup->s3_hcl s3_product Final Product s3_hcl->s3_product

In-depth Technical Guide: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

1. Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. A thorough investigation of scientific literature, patent databases, and chemical repositories was conducted to gather all available information on this compound's biological activity, signaling pathways, and relevant experimental protocols.

The comprehensive search revealed that there is currently no publicly available scientific information detailing the mechanism of action, biological targets, or pharmacological effects of this compound. The compound is consistently listed in chemical supplier catalogs as a synthetic intermediate or building block for organic chemistry.

Due to the absence of data on its biological activity, it is not possible to provide the requested in-depth analysis, including quantitative data tables, experimental methodologies, or signaling pathway diagrams.

2. Current Status of this compound

The primary role of this compound, as identified in numerous chemical databases, is that of a reagent in chemical synthesis. There is no indication in the available literature that this specific compound has been investigated for its therapeutic potential or that it is a known inhibitor of any biological target, including the initially hypothesized Rho-associated coiled-coil containing protein kinases (ROCK).

While the sulfonyl chloride and pyridin-4-yloxy functional groups are present in various biologically active molecules, the specific combination in this compound has not been characterized in a biological context in published research.

At present, an in-depth technical guide on the mechanism of action of this compound cannot be compiled. The core requirements for data presentation, experimental protocols, and visualizations are contingent on the existence of foundational research into the compound's pharmacology, which is currently unavailable.

For researchers interested in the potential of this molecule, the following steps would be necessary:

  • Initial Biological Screening: The compound would need to be subjected to a broad panel of in vitro assays to identify any potential biological activity. This could include kinase inhibitor screening panels, receptor binding assays, or cell-based phenotypic screens.

  • Target Identification and Validation: If a biological activity is identified, subsequent studies would be required to determine the specific molecular target(s).

  • Mechanism of Action Studies: Once a target is validated, further research would be necessary to elucidate the precise mechanism by which the compound exerts its effects.

This document will be updated if and when new research on the biological properties of this compound becomes available.

A Comprehensive Technical Review of Pyridinyl Ether Sulfonyl Chlorides: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of pyridinyl ether sulfonyl chlorides, a class of organic compounds with significant potential in medicinal chemistry. These molecules serve as versatile intermediates in the synthesis of novel therapeutic agents, primarily through their conversion to sulfonamides. This document outlines the key synthetic methodologies, quantitative data for representative compounds, and explores their application in targeting specific biological pathways.

Introduction

Pyridinyl ether sulfonyl chlorides are bifunctional molecules characterized by a pyridinyl ether moiety and a reactive sulfonyl chloride group. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The ether linkage provides conformational flexibility, while the sulfonyl chloride group is a highly reactive electrophile, primarily used as a precursor to the sulfonamide functional group. Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial agents, diuretics, and kinase inhibitors. The combination of these structural features makes pyridinyl ether sulfonyl chlorides valuable building blocks for the synthesis of complex and biologically active molecules.

Synthesis of Pyridinyl Ether Sulfonyl Chlorides

The most common and efficient method for the synthesis of pyridinyl ether sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding pyridinyl ether aniline. This classical transformation involves two main steps: the diazotization of the primary aromatic amine, followed by a copper-catalyzed chlorosulfonylation.

General Synthetic Pathway

The general workflow for the synthesis of a pyridinyl ether sulfonyl chloride, for instance, 4-(pyridin-2-yloxy)benzenesulfonyl chloride, is depicted below. The process begins with the formation of the pyridinyl ether linkage, typically through a nucleophilic aromatic substitution reaction between a halopyridine and a substituted phenol, to yield the precursor 4-(pyridin-2-yloxy)aniline. This aniline is then converted to the target sulfonyl chloride.

G cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Diazotization cluster_2 Step 3: Chlorosulfonylation (Sandmeyer Reaction) 2-Halopyridine 2-Halopyridine 4-(pyridin-2-yloxy)aniline 4-(pyridin-2-yloxy)aniline 2-Halopyridine->4-(pyridin-2-yloxy)aniline 4-Aminophenol, Base (e.g., K2CO3) Diazonium_Salt In situ diazonium salt 4-(pyridin-2-yloxy)aniline->Diazonium_Salt NaNO2, HCl 0-5 °C Target_Compound 4-(pyridin-2-yloxy)benzenesulfonyl chloride Diazonium_Salt->Target_Compound SO2 (or surrogate), CuCl2, HCl

Caption: General synthetic workflow for pyridinyl ether sulfonyl chlorides.

Detailed Experimental Protocol: Representative Synthesis

Synthesis of 4-(pyridin-2-yloxy)benzenesulfonyl chloride from 4-(pyridin-2-yloxy)aniline

Materials:

  • 4-(pyridin-2-yloxy)aniline

  • Hydrochloric acid (36% w/w)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (anhydrous) or Acetic Acid

  • tert-Butyl nitrite (if using DABSO)

  • Ice

  • Dichloromethane or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-(pyridin-2-yloxy)aniline (1.0 eq.) in a mixture of hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution or suspension of sulfur dioxide (or DABSO, a safer solid surrogate) and a catalytic amount of copper(II) chloride (5 mol%) in a suitable solvent like acetic acid or acetonitrile.

    • Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/catalyst mixture. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Quantitative Data and Characterization

Quantitative data for pyridinyl ether sulfonyl chlorides are sparse in the literature. However, data for closely related, substituted analogs provide valuable reference points for characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Reference
4-({[5-(Trifluoromethyl)pyridin-2-yl]oxy})benzenesulfonyl chlorideC₁₂H₇ClF₃NO₃S357.70Not ReportedNot Reported[1]
4-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy})benzenesulfonyl chlorideC₁₂H₆Cl₂F₃NO₃S392.1567.0 - 72.2≥ 99 (HPLC)[2]
4-(Pyrimidin-2-yl)benzenesulfonyl chlorideC₁₀H₇ClN₂O₂S254.69Not Reported95+[3]
4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochlorideC₁₁H₈ClNO₃S·HCl306.17Not Reported≥ 95 (NMR)[4]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of pyridinyl ether sulfonyl chlorides in drug discovery lies in their reactivity towards nucleophiles, particularly amines, to form stable sulfonamide linkages. This reaction is robust and allows for the facile generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Formation of Sulfonamides

The reaction of a pyridinyl ether sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding sulfonamide. This transformation is a cornerstone of medicinal chemistry.

G Pyridinyl_Ether_Sulfonyl_Chloride Pyridinyl Ether Sulfonyl Chloride Sulfonamide Pyridinyl Ether Sulfonamide Pyridinyl_Ether_Sulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide HCl scavenger

Caption: General scheme for the synthesis of pyridinyl ether sulfonamides.

Biological Targets and Signaling Pathways: Kinase Inhibition

While the direct biological activity of the sulfonyl chlorides is limited due to their high reactivity, the resulting sulfonamides are known to inhibit a wide range of enzymes. A notable example is their activity as kinase inhibitors. For instance, derivatives containing a pyridinyl-imidazole scaffold have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase, also known as ALK5.[5]

The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. ALK5 is a serine/threonine kinase that, upon binding of TGF-β, phosphorylates downstream signaling molecules Smad2 and Smad3. This phosphorylation event is a critical step in the propagation of the signal.

Inhibition of the ALK5 Signaling Pathway:

Pyridinyl ether sulfonamide-based inhibitors can act as ATP-competitive inhibitors of ALK5. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of Smad2/3 and thereby blocking the downstream signaling cascade.

TGF_beta_pathway cluster_Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I/II) TGFb->Receptor Binding ALK5 ALK5 (Type I Receptor) Kinase Domain Receptor->ALK5 Activation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation (ATP) pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Transcription Target Gene Transcription Smad_complex->Transcription Inhibitor Pyridinyl Ether Sulfonamide Inhibitor Inhibitor->ALK5 Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a pyridinyl ether sulfonamide.

Conclusion

Pyridinyl ether sulfonyl chlorides are valuable and highly reactive chemical intermediates. Their synthesis, primarily achieved through the Sandmeyer reaction of pyridinyl ether anilines, provides a gateway to a diverse range of sulfonamide derivatives. These sulfonamides have demonstrated significant potential in drug discovery, notably as inhibitors of key signaling proteins such as kinases. The ability to readily synthesize and functionalize this scaffold ensures its continued importance in the development of novel therapeutics for a variety of diseases. This guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of this promising class of compounds.

References

An In-Depth Technical Guide to 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key building block in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitor development. This document details commercial suppliers, physicochemical properties, a representative experimental protocol for its use in sulfonamide synthesis, and the biological context of its application, specifically focusing on the AXL kinase signaling pathway.

Core Compound Properties and Commercial Availability

This compound is a reactive chemical intermediate primarily utilized for the introduction of the 4-(pyridin-4-yloxy)benzenesulfonyl moiety into target molecules. Its commercial availability makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Table 1: Quantitative Data for this compound

PropertyValueReferences
CAS Number 192330-49-7[1]
Molecular Formula C₁₁H₉Cl₂NO₃S[1]
Molecular Weight 306.17 g/mol [1]
Appearance Solid[2]
Purity ≥95% to 97%[2][3]
InChI Key ILYZFHJHELGXFE-UHFFFAOYSA-N[3]
Canonical SMILES C1=CN=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl[3]

Commercial Suppliers:

A number of chemical suppliers offer this compound in various quantities. Notable suppliers include:

  • Sigma-Aldrich[2]

  • BLDpharm[1]

  • CymitQuimica[3]

  • Ambeed

  • ChemScene[1]

  • Dana Bioscience[4]

  • Fluorochem[3]

  • Laibo Chem

Application in Kinase Inhibitor Synthesis

The primary application of this sulfonyl chloride is in the synthesis of sulfonamides, a prominent structural motif in a vast array of clinically approved and investigational drugs. The pyridin-4-yloxy-benzenesulfonamide scaffold is of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Specifically, derivatives of this compound have been investigated as inhibitors of the AXL receptor tyrosine kinase. AXL is implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance, making it a compelling target for cancer therapy.[5][6][7]

AXL Kinase Signaling Pathway

The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for normal cellular processes but can be co-opted by cancer cells to promote their growth and survival. The inhibition of AXL can disrupt these oncogenic signals. The two major downstream pathways activated by AXL are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[8][9][10]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AXL_Inhibitor AXL Kinase Inhibitor (e.g., N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamide) AXL_Inhibitor->AXL Inhibits

Caption: AXL Receptor Signaling Cascade and Point of Inhibition.

Experimental Protocols: Synthesis of a Representative Sulfonamide

The following is a representative protocol for the synthesis of an N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide, a common scaffold for kinase inhibitors, using this compound. This protocol is based on general methods for sulfonamide synthesis.[11][12]

Reaction Scheme:

experimental_workflow start 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride + Amine reaction Dissolve in Pyridine Stir at 0 °C to Room Temperature start->reaction workup Pour into ice-water Filter precipitate reaction->workup purification Wash with water Recrystallize (e.g., from Ethanol/Water) workup->purification product N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamide purification->product

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Materials:

  • This compound (1.0 eq)

  • Aryl amine (e.g., 3-methoxyaniline) (1.0-1.2 eq)

  • Anhydrous pyridine (solvent and base)

  • Dichloromethane (for extraction, optional)

  • 1 M Hydrochloric acid (for workup, optional)

  • Saturated sodium bicarbonate solution (for workup, optional)

  • Brine (for workup, optional)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Ethanol and water (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0-1.2 equivalents) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add this compound (1.0 equivalent) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water. The crude product should precipitate out of solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove pyridine hydrochloride and any other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may vary depending on the specific aryl amine used and should be optimized accordingly.

Safety Information

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and versatile reagent for the synthesis of sulfonamide-containing molecules. Its application in the development of kinase inhibitors, particularly those targeting the AXL receptor, underscores its importance in modern drug discovery. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable chemical building block.

References

"Molecular weight and formula of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a key bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive sulfonyl chloride group and a pyridyloxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of compounds, particularly sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This data is crucial for reaction planning, characterization, and safety considerations.

PropertyValue
Chemical Formula C₁₁H₉Cl₂NO₃S
Molecular Weight 306.17 g/mol [1]
CAS Number 192330-49-7
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis and Experimental Protocol

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 4-(Pyridin-4-yloxy)benzene

  • Reaction Setup: To a solution of 4-hydroxypyridine and a suitable benzene derivative with a good leaving group (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in an appropriate polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically between 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Chlorosulfonation of 4-(Pyridin-4-yloxy)benzene

  • Reaction Setup: Cool chlorosulfonic acid in an ice bath. Slowly add the 4-(pyridin-4-yloxy)benzene from Step 1 to the cooled chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.

  • Formation of the Hydrochloride Salt: The resulting 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride can be converted to its hydrochloride salt by treating a solution of the compound in an appropriate solvent (e.g., diethyl ether or dioxane) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out and can be collected by filtration and dried.

Applications in Drug Discovery and Materials Science

The primary application of this compound lies in its utility as a building block for creating more complex molecules.

  • Pharmaceuticals: It is a key intermediate in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The pyridyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing solubility, bioavailability, and target engagement.

  • Materials Science: The reactive sulfonyl chloride group can be used to modify the surfaces of polymers and other materials. This can be employed to introduce specific functionalities, improve adhesion, or alter the surface properties for various applications.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Sulfonylation cluster_3 Step 4: Hydrochloride Salt Formation A 4-Hydroxypyridine D 4-(Pyridin-4-yloxy)nitrobenzene A->D Nucleophilic Aromatic Substitution B Substituted Benzene (e.g., 4-Fluoronitrobenzene) B->D Nucleophilic Aromatic Substitution C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Nucleophilic Aromatic Substitution F 4-(Pyridin-4-yloxy)aniline D->F Nitro Group Reduction E Reducing Agent (e.g., H₂, Pd/C) E->F I 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride F->I Sandmeyer-type Reaction G NaNO₂, HCl G->I H SO₂, CuCl₂ H->I K This compound I->K J HCl (in solvent) J->K

Caption: A proposed multi-step synthetic pathway for the target compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in both pharmaceutical and material science research. Its synthesis, while requiring careful handling of reactive reagents, follows established and reliable chemical transformations. The ability to readily introduce the pyridyloxy-benzenesulfonyl chloride moiety into various molecular scaffolds makes it a valuable tool for the design and discovery of new functional molecules. Further research into the applications of its derivatives will likely continue to expand its importance in various scientific fields.

References

Safety and Handling of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No: 192330-49-7).[1][2][3][4] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document consolidates data from structurally similar compounds, including 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride and Pyridine-4-sulfonyl chloride hydrochloride, to provide the most relevant safety information.[5][6] Researchers should handle this compound with the utmost care and assume it possesses similar hazards to these related molecules.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The GHS classification for a closely related compound, Pyridine-4-sulfonyl chloride hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1
Serious Eye Damage/Eye IrritationCategory 1 / Category 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3

Data extrapolated from analogous compounds.[5][6]

Hazard Pictograms:

(Pictograms to be inserted here based on the hazard statements below)

Signal Word: Danger [6]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H9Cl2NO3S
Molecular Weight306.16 g/mol [3]
CAS Number192330-49-7

Note: Further physical and chemical data were not available in the searched documents.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[7]
Skin Protection Wear protective gloves that are resistant to chemicals. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling. Wear fire/flame resistant and impervious clothing.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Use only outdoors or in a well-ventilated area.[5][7]
Engineering Controls
  • Use only under a chemical fume hood.[8]

  • Ensure adequate ventilation, especially in confined areas.[8]

  • Eyewash stations and safety showers must be close to the workstation location.[8]

Handling Procedures
  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[8][9]

  • Wash hands and any exposed skin thoroughly after handling.[5][9]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid dust formation.[8]

Storage Conditions
  • Store in a tightly-closed container when not in use.[5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Store locked up.[5][9]

  • Store under an inert atmosphere to maintain product quality.[8]

  • Incompatible materials include strong oxidizing agents and strong bases.[8]

First-Aid Measures

In case of exposure, immediate medical attention is required.[8]

Table 4: First-Aid Measures

Exposure RouteProcedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a physician immediately.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth. Call a physician or poison control center immediately.[8][9]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate personnel to safe areas.

  • Wear personal protective equipment.[7]

  • Avoid dust formation.[7][8]

  • Sweep up and shovel into suitable containers for disposal.[8]

  • Do not let the product enter drains.[5][7]

Disposal Considerations
  • Dispose of contents/container to an approved waste disposal plant.[5]

  • Consult local, regional, and national regulations for proper disposal.

Experimental Protocols and Signaling Pathways

While specific experimental protocols for this exact compound were not found, the following diagrams illustrate general workflows for handling hazardous chemicals and a conceptual signaling pathway where such a molecule might be investigated.

Hazard_Response_Workflow Figure 1: Hazard Identification and Response Workflow A Hazard Identification (Review SDS) B Risk Assessment A->B C Implement Control Measures (PPE, Engineering Controls) B->C D Safe Handling and Experimentation C->D E Exposure Event? D->E H Decontamination D->H F First Aid and Emergency Response E->F Yes G Waste Disposal E->G No F->G G->H

Caption: General workflow for handling hazardous chemicals.

Signaling_Pathway_Concept Figure 2: Conceptual Kinase Inhibition Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase activates Ligand Growth Factor Ligand->Receptor Compound 4-(Pyridin-4-yloxy)benzene-1- sulfonyl chloride hydrochloride (Potential Inhibitor) Compound->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Response Cellular Response (Proliferation, Survival) Phosphorylation->Response

Caption: A conceptual signaling pathway for kinase inhibition.

References

Reactivity Profile of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in synthetic organic chemistry, primarily utilized in the preparation of sulfonamide derivatives, a class of compounds with significant therapeutic interest. This document outlines the core chemical properties, stability, and characteristic reactions of the title compound. Detailed, generalized experimental protocols for its primary application in sulfonamide synthesis are provided, alongside safety and handling recommendations. Due to limited publicly available data specific to this compound, this guide leverages established principles of sulfonyl chloride reactivity to offer a predictive profile for researchers.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a reactive sulfonyl chloride group, a linking ether bridge, and a pyridine ring, which can be protonated to form the hydrochloride salt. This combination of functionalities makes it a versatile building block for introducing the 4-(pyridin-4-yloxy)phenylsulfonyl moiety into a variety of molecular scaffolds. The resulting sulfonamides are widely explored for their potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 192330-49-7
Molecular Formula C₁₁H₉Cl₂NO₃S
Molecular Weight 306.17 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Conditions Store in a cool, dry place under an inert atmosphere.

Note: Experimental data such as melting point, solubility, and detailed spectroscopic information are not consistently reported in publicly accessible literature and should be determined empirically.

Reactivity Profile

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of a diverse array of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

G reagent This compound product N-substituted-4-(pyridin-4-yloxy)benzenesulfonamide reagent->product Nucleophilic Substitution amine Primary or Secondary Amine (R₁R₂NH) amine->product base Base (e.g., Pyridine, Triethylamine) byproduct [Base-H]⁺Cl⁻ base->byproduct

Caption: General reaction scheme for sulfonamide formation.

Hydrolysis

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. In the presence of water, it will slowly hydrolyze to the corresponding sulfonic acid. This reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases. Care should be taken to handle the compound in anhydrous conditions to prevent degradation.

G reagent This compound product 4-(Pyridin-4-yloxy)benzenesulfonic acid reagent->product Hydrolysis byproduct HCl reagent->byproduct water Water (H₂O) water->product

Caption: Hydrolysis of the sulfonyl chloride.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of N-substituted-4-(pyridin-4-yloxy)benzenesulfonamides. It is important to note that optimal reaction conditions (e.g., solvent, base, temperature, and reaction time) may vary depending on the specific amine used and should be optimized for each substrate.

General Protocol for the Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or heterocyclic amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (as solvent)

Procedure:

  • To a solution of the amine (1.0-1.2 eq) in anhydrous DCM, add the base (pyridine or triethylamine, 2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if pyridine is used as a solvent, this step is omitted), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired sulfonamide.

Table 2: Representative Reaction Parameters for Sulfonamide Synthesis

Amine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
AnilinePyridineDCM485-95
4-MethoxyanilineTriethylamineAcetonitrile380-90
PiperidineTriethylamineDCM290-98
MorpholinePyridineDCM290-98

Note: The yield ranges provided are estimates based on general sulfonylation reactions and have not been specifically reported for this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Dissolve amine in anhydrous solvent b Add base at 0°C a->b c Slowly add sulfonyl chloride solution at 0°C b->c d Warm to room temperature and stir c->d e Monitor by TLC d->e f Quench with water e->f g Separate organic layer f->g h Wash with acid, base, and brine g->h i Dry and concentrate h->i j Column chromatography or recrystallization i->j

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. The compound is harmful if swallowed.

Conclusion

This compound serves as a valuable electrophilic reagent for the synthesis of a wide range of sulfonamide derivatives. Its reactivity is dominated by the sulfonyl chloride moiety, which readily reacts with nucleophiles, particularly amines. While specific, quantitative reactivity data for this compound is not extensively available in peer-reviewed literature, its reactivity can be reliably predicted based on the well-established chemistry of arylsulfonyl chlorides. The generalized protocols and reactivity profile presented in this guide provide a solid foundation for its application in research and development, particularly in the field of medicinal chemistry. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates.

A Technical Guide to Key Intermediates in the Synthesis of Bioactive Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core intermediates essential for the synthesis of various classes of bioactive sulfonamides. This document details the synthetic pathways, experimental protocols, and quantitative data associated with these crucial building blocks, offering a valuable resource for researchers and professionals in drug development.

Core Intermediates in Aromatic Sulfonamide Synthesis

Aromatic sulfonamides form the backbone of many therapeutic agents, including the pioneering antibacterial "sulfa" drugs. The synthesis of these compounds typically revolves around the formation of a sulfonyl chloride from an aniline derivative, which is then reacted with an appropriate amine.

A pivotal intermediate in this class is 4-acetamidobenzenesulfonyl chloride . The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the chlorosulfonation step. This intermediate is fundamental to the synthesis of sulfanilamide and its numerous derivatives.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The synthesis of 4-acetamidobenzenesulfonyl chloride is a classic example of electrophilic aromatic substitution. Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group para to the acetamido substituent.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, acetanilide (1.0 eq) is dissolved in a suitable solvent (e.g., chloroform).

  • Reagent Addition: The solution is cooled to 0°C in an ice bath. Chlorosulfonic acid (3.0-5.0 eq) is added dropwise, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60°C for an additional 1-2 hours to ensure completion.

  • Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-acetamidobenzenesulfonyl chloride.

Synthesis of Sulfanilamide from 4-Acetamidobenzenesulfonyl Chloride

The intermediate 4-acetamidobenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia, followed by deprotection of the acetamido group.

Experimental Protocol:

  • Ammonolysis: 4-Acetamidobenzenesulfonyl chloride (1.0 eq) is added portion-wise to a stirred, cooled (0-5°C) solution of concentrated aqueous ammonia (excess).

  • Reaction: The mixture is stirred at room temperature for 1-2 hours.

  • Isolation: The precipitated 4-acetamidobenzenesulfonamide is collected by filtration, washed with cold water, and dried.

  • Hydrolysis (Deprotection): The 4-acetamidobenzenesulfonamide is then heated under reflux with aqueous hydrochloric acid to hydrolyze the amide and yield sulfanilamide hydrochloride.

  • Neutralization: The solution is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate sulfanilamide, which is then collected by filtration, washed with cold water, and dried.

Table 1: Quantitative Data for the Synthesis of Sulfanilamide Intermediates

StepStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
ChlorosulfonationAcetanilideChlorosulfonic AcidChloroform2-40 to 6075-85
Ammonolysis4-Acetamidobenzenesulfonyl ChlorideConcentrated AmmoniaWater1-20 to RT80-90
Hydrolysis4-AcetamidobenzenesulfonamideHydrochloric AcidWater1-2Reflux85-95

Experimental Workflow for Sulfanilamide Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis & Deprotection A Acetanilide C Reaction at 0-60°C A->C B Chlorosulfonic Acid B->C D Ice Quench & Filtration C->D E 4-Acetamidobenzenesulfonyl Chloride (Intermediate 1) D->E G Reaction at 0°C to RT E->G F Concentrated Ammonia F->G H 4-Acetamidobenzenesulfonamide G->H I Acid Hydrolysis (Reflux) H->I J Neutralization & Filtration I->J K Sulfanilamide (Final Product) J->K

Caption: Workflow for the two-step synthesis of sulfanilamide.

Key Intermediates for COX-2 Inhibitor Sulfonamides (Coxibs)

The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, introduced a new class of anti-inflammatory drugs. The synthesis of these diarylheterocyclic sulfonamides involves distinct key intermediates. A crucial intermediate for the synthesis of Celecoxib is 4-hydrazinobenzenesulfonamide hydrochloride .

Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

This intermediate is typically prepared from sulfanilamide via a diazotization reaction followed by reduction.

Experimental Protocol:

  • Diazotization: Sulfanilamide (1.0 eq) is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the low temperature.

  • Reduction: The resulting diazonium salt solution is then added to a cold solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite.

  • Isolation: The precipitated 4-hydrazinobenzenesulfonamide hydrochloride is collected by filtration, washed with a cold, dilute acid, and then with a small amount of cold water, and dried.

Table 2: Quantitative Data for the Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Sulfanilamide1. HCl, NaNO2 2. SnCl2, HCl or Na2SO3Water2-30-570-80

Another key intermediate for Celecoxib is the diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione . The condensation of these two intermediates forms the pyrazole ring of Celecoxib.

Logical Relationship in Celecoxib Synthesis

G A Sulfanilamide B Diazotization & Reduction A->B C 4-Hydrazinobenzenesulfonamide HCl (Intermediate A) B->C H Cyclocondensation C->H D 4'-Methylacetophenone F Claisen Condensation D->F E Ethyl trifluoroacetate E->F G 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (Intermediate B) F->G G->H I Celecoxib H->I

Caption: Key intermediates and their convergence in Celecoxib synthesis.

Key Intermediates for Diuretic Sulfonamides

Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide derivatives that play a vital role in the management of hypertension and edema. A key intermediate in the synthesis of many thiazide diuretics is 4-amino-6-chloro-1,3-benzenedisulfonamide .

Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

This intermediate is typically prepared from 3-chloroaniline through a two-step process involving chlorosulfonation followed by ammonolysis.

Experimental Protocol:

  • Chlorosulfonation: 3-Chloroaniline (1.0 eq) is reacted with an excess of chlorosulfonic acid. The reaction is typically heated to drive it to completion.

  • Workup: The reaction mixture is cooled and carefully quenched by pouring it onto ice. The resulting precipitate, 5-chloro-2,4-disulfonyl chloride aniline, is collected by filtration.

  • Ammonolysis: The crude disulfonyl chloride is then treated with aqueous ammonia to convert both sulfonyl chloride groups into sulfonamide groups, yielding 4-amino-6-chloro-1,3-benzenedisulfonamide.

Table 3: Quantitative Data for the Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

StepStarting MaterialReagentsReaction Time (h)Temperature (°C)Typical Yield (%)
Chlorosulfonation3-ChloroanilineChlorosulfonic Acid3-5120-15065-75
Ammonolysis5-Chloro-2,4-disulfonyl chloride anilineConcentrated Ammonia2-4RT80-90

Experimental Workflow for Hydrochlorothiazide Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Cyclization A 3-Chloroaniline B Chlorosulfonation A->B C 5-Chloro-2,4-disulfonyl chloride aniline B->C D Ammonolysis C->D E 4-Amino-6-chloro-1,3-benzenedisulfonamide (Intermediate) D->E G Reaction in Nonaqueous Media E->G F Paraformaldehyde F->G H Hydrochlorothiazide G->H

Caption: Synthetic workflow for hydrochlorothiazide via a key intermediate.

Signaling Pathways and Mechanisms of Action

The bioactivity of sulfonamides stems from their ability to interfere with specific biological pathways. Understanding these mechanisms is crucial for drug design and development.

Antibacterial Sulfonamides: Dihydropteroate Synthase Inhibition

Antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to DNA, RNA, and proteins, thus inhibiting bacterial growth.

Dihydropteroate Synthase Inhibition Pathway

G cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Inhibition Competitive Inhibition Sulfonamide Sulfonamide Drug Sulfonamide->DHPS G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Inhibition Selective Inhibition Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Coxib Coxib Drug Coxib->COX2 G cluster_0 Proximal Tubule Cell CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 Inhibition Inhibition H_HCO3 H+ + HCO3- H2CO3->H_HCO3 H_Secretion H+ Secretion H_HCO3->H_Secretion HCO3_Reabsorption HCO3- Reabsorption H_HCO3->HCO3_Reabsorption Reduced_Reabsorption Reduced Na+ and H2O Reabsorption HCO3_Reabsorption->Reduced_Reabsorption leads to Diuretic Sulfonamide Diuretic Diuretic->CA Diuresis Increased Diuresis Reduced_Reabsorption->Diuresis

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of novel therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides using 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride as a key building block. The presence of the pyridin-4-yloxy moiety offers a handle for modulating physicochemical properties and exploring specific interactions with biological targets.

Derivatives of 4-(pyridin-4-yloxy)benzenesulfonamide have been investigated for their potential as inhibitors of various protein kinases, such as c-Met, which are implicated in cancer cell signaling pathways.[1] Additionally, the sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, enzymes that play a critical role in the pH regulation of tumors.[2][3][4]

General Reaction Scheme

The synthesis of N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides is achieved through the reaction of this compound with a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloride salt of the starting material and the hydrochloric acid generated during the reaction.

Experimental Protocols

This section details the synthetic procedures for the preparation of N-aryl and N-alkyl 4-(pyridin-4-yloxy)benzenesulfonamides.

Protocol 1: Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of the substituted aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (2.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 mmol) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford the pure N-aryl-4-(pyridin-4-yloxy)benzenesulfonamide.

Protocol 2: Synthesis of N-Alkyl-4-(pyridin-4-yloxy)benzenesulfonamides

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, piperidine)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the aliphatic amine (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) and cool the solution to 0 °C.

  • Add triethylamine (3.0 mmol) to the solution.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent to yield the pure N-alkyl-4-(pyridin-4-yloxy)benzenesulfonamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 4-(pyridin-4-yloxy)benzenesulfonamide derivatives.

Table 1: Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides

EntryAmineProductMolar Ratio (Amine:Sulfonyl Chloride:Base)Reaction Time (h)Yield (%)
1AnilineN-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide1.1 : 1.0 : 2.51885
24-MethoxyanilineN-(4-Methoxyphenyl)-4-(pyridin-4-yloxy)benzenesulfonamide1.1 : 1.0 : 2.52082
34-ChloroanilineN-(4-Chlorophenyl)-4-(pyridin-4-yloxy)benzenesulfonamide1.1 : 1.0 : 2.52478

Table 2: Synthesis of N-Alkyl-4-(pyridin-4-yloxy)benzenesulfonamides

EntryAmineProductMolar Ratio (Amine:Sulfonyl Chloride:Base)Reaction Time (h)Yield (%)
1BenzylamineN-Benzyl-4-(pyridin-4-yloxy)benzenesulfonamide1.2 : 1.0 : 3.01290
2Piperidine1-[(4-(Pyridin-4-yloxy)phenyl)sulfonyl]piperidine1.2 : 1.0 : 3.01092
3Morpholine4-[(4-(Pyridin-4-yloxy)phenyl)sulfonyl]morpholine1.2 : 1.0 : 3.01488

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis of sulfonamides and a representative signaling pathway that can be targeted by these compounds.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve Amine in Anhydrous Solvent B Add Base (Pyridine or Triethylamine) A->B C Cool to 0 °C B->C D Add 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride HCl C->D E Stir at Room Temperature D->E F Aqueous Workup (Acid/Base Wash) E->F Reaction Completion G Dry Organic Layer F->G H Remove Solvent G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of 4-(pyridin-4-yloxy)benzenesulfonamides.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sulfonamide 4-(Pyridin-4-yloxy) benzenesulfonamide Derivative Sulfonamide->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by a 4-(pyridin-4-yloxy)benzenesulfonamide derivative.

References

Application Notes and Protocols for the Use of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional reagent for the synthesis of novel kinase inhibitors. Its structure incorporates a sulfonyl chloride moiety, which readily reacts with primary and secondary amines to form stable sulfonamides, a common feature in many approved and investigational kinase inhibitors. The pyridin-4-yloxy-benzene portion of the molecule is a key pharmacophore that can engage in critical hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases. This scaffold is structurally related to moieties found in potent inhibitors of kinases such as AXL, JNK, and PI3K, making it a valuable building block for generating new chemical entities with therapeutic potential.[1][2][3]

The strategic design of kinase inhibitors often involves the exploration of different substituents on a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The use of this compound allows for the systematic modification of amine-containing fragments to probe the structure-activity relationship (SAR) of a given kinase target.

Key Applications in Kinase Inhibitor Synthesis

  • Core Fragment Introduction: Serves as a primary building block to introduce the pyridin-4-yloxy-benzenesulfonamide scaffold.

  • Structure-Activity Relationship (SAR) Studies: Enables the synthesis of a library of analogs by reacting with various amine-containing heterocyclic cores.

  • Fragment-Based Drug Design: Can be used to elaborate on smaller, amine-containing fragments that have been identified through screening to bind to a target kinase.

Quantitative Data of Structurally Related Kinase Inhibitors

The following tables summarize the inhibitory activities of several published kinase inhibitors that feature scaffolds structurally related to the one provided by this compound, demonstrating the potential potency achievable with this chemical class.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine-based TRKA Inhibitors

Compound IDTRKA IC50 (nM)
A01293
C0356

Data sourced from a study on Tropomyosin receptor kinase (TRK) inhibitors, showcasing the utility of the pyridine scaffold.[4]

Table 2: Inhibitory Activity of a PI3K/mTOR Dual Inhibitor

Kinase TargetFD274 IC50 (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03

FD274 is a 7-azaindazole derivative with a sulfonamide group, highlighting the effectiveness of this combination against the PI3K/mTOR pathway.[2]

Table 3: Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 Inhibitors

Compound IDPLK4 IC50 (nM)
K01977.6
K170.3
K220.1

Data from a series of potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating the high potency achievable with the benzenesulfonamide scaffold.[5]

Signaling Pathway Context: The PI3K-Akt-mTOR Pathway

Many kinase inhibitors target key nodes in oncogenic signaling pathways. The PI3K-Akt-mTOR pathway is frequently dysregulated in cancer and is a common target for inhibitors containing sulfonamide and pyridine-like moieties.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Inhibitor PI3K/mTOR Inhibitor (e.g., FD274) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K-Akt-mTOR signaling cascade and points of inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the coupling of this compound with a generic amine-containing heterocyclic core (Core-NH₂).

Materials:

  • This compound (1.0 equiv)

  • Amine-containing core (e.g., aminopyrazole, aminoindazole) (1.0 equiv)

  • Anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing core (1.0 equiv).

  • Dissolve the amine in the anhydrous solvent (e.g., DCM).

  • Add the base (anhydrous pyridine or DIPEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide-linked kinase inhibitor.

Synthesis_Workflow Start Start Materials: - 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride - Amine-containing Core Reaction Sulfonamide Coupling (Protocol 1) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Assay Kinase Activity Assay (Protocol 2) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a newly synthesized compound against a target kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • In the wells of a microplate, add the kinase assay buffer.

  • Add the inhibitor from the serial dilution to the appropriate wells. Include "no inhibitor" (DMSO only) controls and "no enzyme" background controls.

  • Add the target kinase enzyme to all wells except the background controls.

  • Add the kinase-specific substrate to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Convert the raw luminescence data to percent inhibition relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

References

Application Notes and Protocols for Coupling Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of carbon-nitrogen (C-N) bonds through the coupling of primary amines is a cornerstone of modern organic synthesis, with profound applications in pharmaceutical research, drug development, and materials science. Primary amines are fundamental building blocks, and their efficient conjugation to various molecular scaffolds is critical for creating novel therapeutics, functional materials, and biological probes. This document provides detailed application notes and experimental protocols for three major classes of coupling reactions involving primary amines: Amide Bond Formation, Reductive Amination, and Palladium-Catalyzed Cross-Coupling.

Amide Bond Formation (Peptide Coupling)

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[1] It involves the coupling of a primary amine with a carboxylic acid. Direct condensation is generally inefficient due to a competing acid-base reaction.[2][3] Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3][4]

Overview of Common Coupling Reagents

A variety of coupling reagents are available, each with distinct characteristics regarding reactivity, potential for side reactions, and suitability for specific applications like peptide synthesis.[5][6] The choice of reagent is critical for maximizing yield, purity, and stereochemical integrity.[5]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesActivating GroupRelative ReactivityKey AdvantagesPotential Issues
Carbodiimides EDC, DCC, DIC[7]O-Acylisourea intermediate[8][9]ModerateWater-soluble options (EDC)[10]; cost-effective (DCC).[6]Racemization (mitigated by HOBt/HOAt)[7]; insoluble urea byproduct (DCC)[7]; dehydration of Asn/Gln.[11]
Phosphonium Salts BOP, PyBOP, PyAOP[2][10]Benzotriazolyl ester[11]High to Very HighHigh efficiency for difficult couplings[11]; low racemization.[7]BOP produces carcinogenic HMPA byproduct[11]; PyBOP is a safer alternative.[10]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU[5][7]Benzotriazolyl (HBTU) or 7-Azabenzotriazolyl (HATU) ester[5]High to Very HighRapid reaction kinetics[10]; low racemization[5]; HATU is superior for hindered couplings.[5]HBTU can cause guanidinylation of the N-terminus.[5]
Experimental Protocols

This two-step protocol is ideal for bioconjugation, where a stable intermediate is desired to improve coupling efficiency and minimize side reactions like protein polymerization.[8][12] EDC activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8][9]

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine-HCl, pH 8.5[13]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[8]

  • Carboxyl-containing molecule and primary amine-containing molecule

Procedure:

  • Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or water. Equilibrate to room temperature before use.[13][14]

  • Add EDC and NHS to the carboxyl-containing molecule solution. A typical molar excess is 2-10 fold of EDC and NHS over the carboxyl groups.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the primary amine-containing molecule to the activated solution. The pH can be adjusted to 7.2-7.5 by adding Coupling Buffer for optimal amine reactivity.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters.[13][14]

  • Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate methods.

EDC_NHS_Coupling cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amine Coupling Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS Amide Stable Amide Bond (R-CO-NH-R') Intermediate->Amide + Amine (Direct path) NHS NHS / Sulfo-NHS NHSEster->Amide + Amine Amine Primary Amine (R'-NH2) Reductive_Amination Start Start: Aldehyde/Ketone + Primary Amine Imine Imine Formation (in situ) Start->Imine Solvent (e.g., DCE) Optional Acid Catalyst Reduction Iminium Ion Reduction Imine->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Final Product: Secondary Amine Reduction->Product Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L(Ar)Pd(II)-X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R'-NH₂ PdII_amine [L(Ar)Pd(II)-NH₂R']⁺ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation + Base - Base-H⁺X⁻ PdII_amido L(Ar)Pd(II)-NHR' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NHR' (Product) RedElim->Product

References

Application Notes and Protocols for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives targeting a variety of signaling pathways implicated in diseases such as cancer. The core structure, a 4-(pyridin-4-yloxy)phenyl moiety, is a recognized pharmacophore in the design of kinase inhibitors. This document provides detailed application notes, experimental protocols, and data related to its use in the development of potent therapeutic agents, with a focus on its application in the synthesis of c-Met kinase inhibitors.

Key Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides. The resulting 4-(pyridin-4-yloxy)phenylsulfonamide scaffold has been identified as a crucial component in a range of kinase inhibitors. Notably, this scaffold is prominent in the development of inhibitors for the c-Met receptor tyrosine kinase, a key target in oncology. Dysregulation of the c-Met signaling pathway is a critical factor in tumor development, progression, and therapeutic resistance.

Derivatives synthesized from this sulfonyl chloride have demonstrated potent inhibitory activity against various cancer cell lines, including those for lung, cervical, and breast cancer.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a series of benzamide derivatives sharing the core 4-(pyridin-4-yloxy)phenyl structure. While these are not sulfonamides, they highlight the potency of the core scaffold against various cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDA549 (Lung Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
B25 6.548.2913.60
B26 3.224.335.82
B27 5.897.6210.15
Golvatinib (Reference) 8.1415.1716.91

Data extracted from a study on 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway, a primary target for inhibitors derived from this compound, and a typical workflow for the synthesis and evaluation of these inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration STAT3->Cell_Migration

c-Met Signaling Pathway

experimental_workflow Start Start: 4-(Pyridin-4-yloxy)benzene-1- sulfonyl chloride hydrochloride Synthesis Synthesis of Sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT Assay) In_Vitro_Screening->Cell_Proliferation_Assay Kinase_Activity_Assay c-Met Kinase Activity Assay In_Vitro_Screening->Kinase_Activity_Assay Lead_Identification Lead Compound Identification Cell_Proliferation_Assay->Lead_Identification Kinase_Activity_Assay->Lead_Identification

Drug Discovery Workflow

Experimental Protocols

I. General Synthesis of 4-(Pyridin-4-yloxy)phenylsulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted-4-(pyridin-4-yloxy)benzenesulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

II. In Vitro c-Met Kinase Activity Assay (LANCE® Ultra TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of synthesized compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • LANCE® Ultra ULight™-poly-GT (substrate)

  • LANCE® Europium-W1024-anti-phosphotyrosine (PY20) antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a 2X enzyme solution in kinase buffer and add to the wells.

  • Prepare a 2X substrate/ATP mixture in kinase buffer and add to the wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km for c-Met.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing EDTA and the Eu-labeled anti-phosphotyrosine antibody.

  • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Eu donor) and 665 nm (ULight™ acceptor) following excitation at 320 or 340 nm.

  • Calculate the TR-FRET signal ratio (665 nm / 615 nm) and plot the percent inhibition as a function of compound concentration to determine the IC50 value.

III. Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.[1]

Conclusion

This compound is a valuable reagent for the synthesis of novel sulfonamide-based kinase inhibitors. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds, particularly as inhibitors of the c-Met signaling pathway. The quantitative data on related compounds underscore the potential of the 4-(pyridin-4-yloxy)phenyl scaffold in developing potent anti-cancer agents. Further structure-activity relationship (SAR) studies on sulfonamide derivatives are warranted to optimize their efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for the Development of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel agrochemicals is a complex and multidisciplinary process aimed at ensuring global food security through the effective management of pests, weeds, and diseases. This document provides a comprehensive overview of the key applications and detailed experimental protocols involved in the discovery and development of new agrochemicals. The methodologies outlined herein cover high-throughput screening for lead discovery, efficacy testing of various agrochemical classes, mode of action studies, formulation development, and essential safety assessments. These notes are intended to serve as a practical guide for researchers and scientists in the agrochemical industry.

High-Throughput Screening (HTS) for Lead Discovery

High-throughput screening (HTS) is a critical first step in the discovery of new agrochemicals, enabling the rapid assessment of large compound libraries for potential activity against a specific biological target.[1][2][3][4] Miniaturized in vivo tests on whole target organisms and target-based in vitro assays are the two primary approaches.[2][3]

Experimental Protocol: In Vitro Enzyme Inhibition Assay for Fungicide Discovery

Objective: To identify compounds that inhibit the activity of a target enzyme essential for fungal growth, such as succinate dehydrogenase.[5]

Principle: This assay measures the enzymatic activity in the presence and absence of test compounds. A decrease in enzyme activity indicates potential inhibitory effects.

Materials:

  • Target enzyme (e.g., recombinant succinate dehydrogenase)

  • Substrate (e.g., succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., a known SDHI fungicide)

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the target enzyme in assay buffer.

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add 50 µL of the substrate solution to each well of the microplate.

  • Add 10 µL of the test compound dilutions or controls to the respective wells.

  • To initiate the reaction, add 40 µL of the enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15-30 minutes).

  • Measure the change in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

Data Presentation:

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Compound A0.112.5 ± 2.15.2
148.9 ± 3.5
1089.7 ± 1.8
Compound B0.12.3 ± 0.9> 100
115.6 ± 2.8
1035.1 ± 4.2
Positive Ctrl0.0155.2 ± 2.90.009
0.195.1 ± 1.2

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Assay_Plate Assay Plating (Robotic Liquid Handling) Compound_Library->Assay_Plate Target_Prep Target Preparation (Enzyme/Organism) Target_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Data_Acquisition Data Acquisition (Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, Z'-factor) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation

Caption: High-Throughput Screening (HTS) workflow for lead discovery.

Efficacy Testing of Agrochemicals

Efficacy testing is essential to determine the biological performance of a candidate agrochemical against the target pest, weed, or pathogen under controlled laboratory, greenhouse, and field conditions.[6]

Herbicide Efficacy Testing

Objective: To evaluate the effectiveness of a candidate herbicide in controlling target weed species and to assess its selectivity towards a specific crop.

Protocol: Whole-Plant Greenhouse Bioassay [7][8][9]

  • Seed Germination and Seedling Growth:

    • Sow seeds of the target weed and crop species in pots or trays containing a standardized soil mix.

    • Grow the plants in a greenhouse under controlled conditions (temperature, humidity, and photoperiod) until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).[7]

  • Herbicide Application:

    • Prepare a stock solution of the candidate herbicide and a commercial standard.

    • Perform serial dilutions to obtain a range of application rates, including the proposed field rate, half the rate, and double the rate.

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[8]

    • Include an untreated control group for comparison.

  • Assessment:

    • Visually assess the percentage of weed control and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass of both weed and crop plants, dry them in an oven, and record the dry weight.

    • Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for the weed species.

Data Presentation:

TreatmentRate (g a.i./ha)Weed Control (%) (21 DAT)Crop Injury (%) (21 DAT)Weed Dry Weight (g)Crop Dry Weight (g)
Untreated00015.2 ± 1.825.6 ± 2.5
Compound X5075.3 ± 5.15.2 ± 1.53.7 ± 0.524.3 ± 2.1
10098.6 ± 1.210.8 ± 2.30.2 ± 0.122.8 ± 1.9
20010025.4 ± 3.1019.1 ± 2.8
Commercial Std15095.2 ± 2.58.5 ± 1.90.7 ± 0.223.4 ± 2.0

DAT: Days After Treatment; a.i.: active ingredient

Insecticide Efficacy Testing

Objective: To determine the toxicity of a candidate insecticide against a target insect pest.

Protocol: Topical Application Bioassay [10][11]

  • Insect Rearing: Rear the target insect species under controlled laboratory conditions to ensure a uniform population of a specific life stage (e.g., third-instar larvae).

  • Compound Application:

    • Dissolve the candidate insecticide in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions to test a range of doses.

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect.

    • Treat a control group with the solvent only.

  • Incubation and Assessment:

    • Place the treated insects in individual containers with a food source.

    • Incubate at a controlled temperature and humidity.

    • Assess mortality at specific time points (e.g., 24, 48, and 72 hours after treatment).

    • Calculate the LD₅₀ (the dose that is lethal to 50% of the test population).

Data Presentation:

CompoundDose (µ g/insect )Number of InsectsMortality (%) (48h)LD₅₀ (µ g/insect )
Compound Y0.0130100.045
0.053055
0.13090
Solvent Ctrl-300-
Fungicide Efficacy Testing

Objective: To evaluate the ability of a candidate fungicide to inhibit the growth of a target fungal pathogen in vitro.

Protocol: Amended Agar Assay [12][13]

  • Media Preparation:

    • Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the candidate fungicide (dissolved in a solvent) to the molten agar at various concentrations.

    • Pour the amended agar into petri dishes.

  • Inoculation:

    • Take a mycelial plug from the edge of an actively growing culture of the target fungus.

    • Place the plug in the center of the amended agar plate.

  • Incubation and Assessment:

    • Incubate the plates at an optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition and the EC₅₀ (the concentration that inhibits growth by 50%).

Data Presentation:

CompoundConcentration (µg/mL)Colony Diameter (mm) (Mean ± SD)Growth Inhibition (%)EC₅₀ (µg/mL)
Compound Z085.2 ± 2.100.75
0.168.5 ± 3.519.6
135.1 ± 2.858.8
105.2 ± 1.293.9

Mode of Action Studies

Understanding the mode of action (MoA) of a novel agrochemical is crucial for its effective use, resistance management, and regulatory approval.[14] Modern "omics" technologies, such as metabolomics and proteomics, are powerful tools for elucidating the biochemical pathways affected by a compound.[15][16][17][18]

Metabolomics for Herbicide MoA Elucidation

Objective: To identify the metabolic pathways in a plant that are perturbed by a novel herbicide, thereby indicating its MoA.

Protocol: Plant Metabolomics Analysis [15][16][19]

  • Plant Treatment and Sampling:

    • Grow a susceptible plant species under controlled conditions.

    • Treat the plants with the herbicide at a sub-lethal concentration.

    • Collect tissue samples at different time points after treatment.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen plant tissue.

    • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Metabolite Analysis:

    • Analyze the metabolite extracts using analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Data Analysis:

    • Process the raw analytical data to identify and quantify the metabolites.

    • Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to identify significant differences in the metabolite profiles between treated and untreated plants.[19]

    • Perform pathway analysis to map the altered metabolites to specific biochemical pathways.

Signaling Pathway Diagram: Herbicide Mode of Action

Herbicide_MoA cluster_pathway Affected Metabolic Pathway Precursor Precursor Metabolite Target_Enzyme Target Enzyme Precursor->Target_Enzyme Substrate Intermediate1 Intermediate 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Product Essential Product (e.g., Amino Acid) Intermediate2->Product Plant_Death Plant Death Product->Plant_Death Depletion leads to Herbicide Novel Herbicide Herbicide->Target_Enzyme Inhibition Target_Enzyme->Intermediate1 Product

Caption: Inhibition of a key enzyme in a metabolic pathway by a novel herbicide.

Formulation Development and Testing

The formulation of an agrochemical is critical for its stability, handling, and effective application.[17][20]

Objective: To develop a stable and effective formulation for a new active ingredient.

Protocol: Formulation Stability Testing

  • Formulation Preparation: Prepare different formulation types (e.g., emulsifiable concentrate, suspension concentrate, wettable powder) containing the active ingredient and various adjuvants.

  • Accelerated Storage Stability:

    • Store samples of each formulation at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.

    • After the storage period, analyze the samples for changes in physical properties (e.g., viscosity, particle size, suspensibility) and chemical properties (e.g., degradation of the active ingredient).

  • Compatibility Testing: Test the compatibility of the formulation with other commonly used agrochemicals in tank mixes.

Data Presentation:

Formulation TypeActive Ingredient (%) (Initial)Active Ingredient (%) (After Storage)Suspensibility (%)
EC25.124.898.5
SC40.239.995.2
WP75.570.180.3

Environmental and Toxicological Safety Assessment

A thorough evaluation of the potential environmental fate and toxicological effects of a new agrochemical is a regulatory requirement.[21] This includes assessing its impact on non-target organisms.

Objective: To assess the acute toxicity of a new agrochemical to a non-target aquatic organism, such as Daphnia magna.

Protocol: Acute Immobilization Test with Daphnia magna (OECD 202) [22]

  • Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

  • Test Substance Preparation: Prepare a series of concentrations of the test substance in a suitable culture medium.

  • Exposure:

    • Place a specified number of daphnids (e.g., 20) into test vessels containing the different concentrations of the test substance.

    • Include a control group with culture medium only.

  • Incubation and Observation:

    • Incubate the test vessels for 48 hours under controlled conditions (temperature, light).

    • Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals.

  • Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours.

Data Presentation:

Concentration (mg/L)Number of DaphnidsImmobilized Daphnids (48h)% Immobilization48h EC₅₀ (mg/L)
0 (Control)20002.5
0.520210
1.020420
2.5201155
5.0201890
10.02020100

Agrochemical Development Workflow

Agrochemical_Development Discovery Lead Discovery (HTS) Optimization Lead Optimization (QSAR, Structural Biology) Discovery->Optimization Efficacy Efficacy Testing (Lab, Greenhouse, Field) Optimization->Efficacy MoA Mode of Action Studies (Metabolomics, Proteomics) Optimization->MoA Formulation Formulation Development Efficacy->Formulation Safety Safety Assessment (Toxicology, Environmental Fate) Formulation->Safety Registration Registration Safety->Registration

Caption: The overall workflow for the development of a new agrochemical.

References

Application Notes and Protocols: Synthesis of Aryl Sulfonates via Reaction of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl sulfonates and sulfonamides is a cornerstone of medicinal chemistry and drug development. These functional groups are present in a wide array of therapeutic agents, exhibiting diverse biological activities. The sulfonamide moiety, in particular, is a well-established pharmacophore found in antimicrobial, anti-inflammatory, and anticancer drugs. This document provides detailed application notes and protocols for the reaction of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride with various phenols to generate a library of potentially bioactive aryl sulfonates.

The core reactant, 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride, provides a versatile scaffold. The pyridin-4-yloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing solubility, metabolic stability, and target engagement. The reaction with a diverse palette of substituted phenols allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds in drug discovery.

Applications in Drug Discovery and Chemical Biology

Derivatives of 4-(pyridin-4-yloxy)benzenesulfonamide are of significant interest due to their potential as modulators of various biological targets. The sulfonamide linkage is a key feature in many enzyme inhibitors.

Potential Therapeutic Areas:

  • Oncology: Sulfonamides are known to inhibit key enzymes in cancer progression, such as carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs), and polo-like kinase 4 (PLK4). The products of this reaction could be screened for activity against these and other cancer-related targets.

  • Anti-inflammatory Agents: The sulfonamide scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Novel sulfonamides derived from this protocol could be evaluated as selective COX-2 or 5-lipoxygenase (5-LOX) inhibitors.

  • Antimicrobial Agents: The foundational "sulfa drugs" are a class of antibiotics that function by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. New derivatives can be tested for their efficacy against various bacterial and fungal strains.

  • Enzyme Inhibition Studies: The synthesized library of aryl sulfonates can serve as a valuable tool for screening against a wide range of enzymes to identify novel inhibitors and probe the molecular architecture of enzyme active sites.

Data Presentation: Reaction of this compound with Various Phenols

Note: The following data is illustrative and based on typical yields for pyridine-catalyzed sulfonylations of phenols. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the phenol.

Phenol DerivativeProductReaction Time (h)Yield (%)
Phenol4-(Pyridin-4-yloxy)phenyl sulfonate1285-95
4-Methylphenol (p-cresol)4-Tolyl 4-(pyridin-4-yloxy)benzenesulfonate1288-96
4-Methoxyphenol4-Methoxyphenyl 4-(pyridin-4-yloxy)benzenesulfonate1290-98
4-Chlorophenol4-Chlorophenyl 4-(pyridin-4-yloxy)benzenesulfonate1480-90
4-Nitrophenol4-Nitrophenyl 4-(pyridin-4-yloxy)benzenesulfonate1675-85
2-Methylphenol (o-cresol)2-Tolyl 4-(pyridin-4-yloxy)benzenesulfonate1870-80
2,6-Dimethylphenol2,6-Dimethylphenyl 4-(pyridin-4-yloxy)benzenesulfonate2460-75

Experimental Protocols

General Protocol for the Synthesis of Aryl 4-(Pyridin-4-yloxy)benzenesulfonates

This protocol describes a general method for the pyridine-catalyzed sulfonylation of phenols with this compound.

Materials:

  • This compound

  • Substituted phenol of choice

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted phenol (1.0 eq.).

  • Dissolution: Dissolve the phenol in anhydrous pyridine (used as both solvent and base, approximately 5-10 mL per mmol of phenol).

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 - 1.2 eq.) portion-wise at 0 °C (ice bath). Note: The hydrochloride salt will be neutralized in situ by the pyridine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl sulfonate.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product reagent1 This compound product Aryl 4-(pyridin-4-yloxy)benzenesulfonate reagent1->product + reagent2 Phenol (Ar-OH) reagent2->product catalyst Pyridine catalyst->product Catalyst

Caption: General reaction scheme for the synthesis of aryl 4-(pyridin-4-yloxy)benzenesulfonates.

Experimental_Workflow start Start setup Dissolve phenol in anhydrous pyridine start->setup addition Add 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride at 0 °C setup->addition reaction Stir at room temperature for 12-24h addition->reaction workup Aqueous work-up (DCM, HCl, NaHCO₃, Brine) reaction->workup purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of aryl sulfonates.

Application Notes and Protocols: A Step-by-Step Guide for the Use of Pyridinyl Sulfonyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl sulfonyl chlorides are highly reactive intermediates that serve as crucial building blocks in organic synthesis, particularly in the construction of sulfonamides. The pyridinyl sulfonamide motif is a key pharmacophore found in a wide array of biologically active compounds and approved drugs.[1] This guide provides detailed protocols for the synthesis of pyridinyl sulfonyl chlorides and their subsequent application in the formation of sulfonamides, a reaction of significant interest in medicinal chemistry and drug discovery.

While pyridinyl sulfonyl chlorides are powerful reagents, their inherent instability, particularly for isomers like pyridine-2-sulfonyl chloride, presents a significant synthetic challenge.[2] This has led to the development of various synthetic strategies, including their in situ generation and use, to mitigate decomposition. This document outlines common synthetic routes and provides step-by-step protocols for their practical application in the laboratory.

Synthesis of Pyridinyl Sulfonyl Chlorides

The preparation of pyridinyl sulfonyl chlorides can be approached through several methods, primarily involving the oxidation of corresponding thiols or the diazotization of aminopyridines followed by a sulfonyl chlorination reaction.

Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

This protocol describes the synthesis of pyridine-2-sulfonyl chloride via the oxidation of 2-mercaptopyridine using sodium hypochlorite.[3]

Materials:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid

  • Aqueous Sodium Hypochlorite solution (10-15%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice/NaCl bath

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptopyridine (1.0 mmol, 111.2 mg) in concentrated sulfuric acid (5 mL).

  • Cool the resulting yellow solution to approximately -15 °C using an ice/NaCl bath.

  • Slowly add the aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) dropwise to the reaction mixture while stirring vigorously. Maintain the internal temperature below 10 °C throughout the addition.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[3]

Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

This method involves the diazotization of 3-aminopyridine, followed by a reaction with a sulfur dioxide source in the presence of a copper catalyst.[4][5]

Materials:

  • 3-Aminopyridine

  • Hydrochloric Acid (36%)

  • Sodium Nitrite

  • Thionyl Chloride or Sulfur Dioxide

  • Cuprous Chloride

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation of the Diazo Solution: In a reaction vessel, add 36% hydrochloric acid (74.39 kg) and 3-aminopyridine (20 kg). Cool the mixture to -10 °C.[5]

  • Slowly add an aqueous solution of sodium nitrite (14.67 kg in 30 kg of water) dropwise, maintaining the temperature at or below 5 °C.[5]

  • Preparation of the Sulfurous Acid Solution: In a separate reactor, add water (350 kg) and cool to -5 °C. Add thionyl chloride (101.15 kg) dropwise, keeping the temperature below 8 °C. After the addition, add cuprous chloride (211 g).[5]

  • Reaction: Add the diazo solution from step 2 to the sulfurous acid solution from step 3, controlling the temperature at -3 °C.[5]

  • After the addition is complete, allow the reaction to proceed with stirring.

  • Upon completion, extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.[6]

Application in Sulfonamide Synthesis

The primary application of pyridinyl sulfonyl chlorides is their reaction with primary or secondary amines to form the corresponding sulfonamides. Due to the reactivity of the sulfonyl chloride, this reaction is typically rapid and efficient.

General Workflow for Sulfonamide Synthesis

The overall process from a starting pyridinyl precursor to the final sulfonamide product can be visualized as a multi-step workflow.

G cluster_0 Synthesis of Pyridinyl Sulfonyl Chloride cluster_1 Sulfonamide Formation Start Pyridinyl Precursor (e.g., Aminopyridine or Mercaptopyridine) Reaction1 Oxidation or Diazotization/ Sulfonyl Chlorination Start->Reaction1 PSC Pyridinyl Sulfonyl Chloride (often used in situ) Reaction1->PSC Reaction2 Reaction with Amine (in the presence of a base) PSC->Reaction2 Amine Primary or Secondary Amine Amine->Reaction2 Sulfonamide Pyridinyl Sulfonamide Product Reaction2->Sulfonamide

Caption: Workflow for the synthesis of pyridinyl sulfonamides.

Protocol 3: General Procedure for the Synthesis of Pyridinyl Sulfonamides

This protocol outlines a general method for the reaction of a pyridinyl sulfonyl chloride with an amine in the presence of a base like pyridine.

Materials:

  • Pyridinyl Sulfonyl Chloride (e.g., from Protocol 1 or 2)

  • Primary or Secondary Amine

  • Pyridine (or another suitable base, e.g., Triethylamine, DIPEA)[7]

  • Anhydrous Dichloromethane (or other suitable aprotic solvent)[8]

  • Water or Saturated Aqueous NH₄Cl

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 - 1.5 equivalents) and pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane.[8]

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare a solution of the pyridinyl sulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.[8]

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Key Reaction: Sulfonamide Formation

The core of this application is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new S-N bond.

G reagents Pyridinyl Sulfonyl Chloride + Primary/Secondary Amine (R¹R²NH) product Pyridinyl Sulfonamide + HCl reagents->product S-N Bond Formation base Base (e.g., Pyridine)

References

Application Notes and Protocols: The Role of Bioconjugation Techniques in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a pivotal chemical strategy that enables the covalent linking of two molecules, where at least one is a biomolecule, to create a novel entity with combined functionalities.[][2] In the realm of drug delivery, this technique is instrumental in developing sophisticated therapeutics that offer enhanced efficacy, targeted delivery, and reduced off-target toxicity.[][3] By attaching drugs to targeting moieties like antibodies, polymers such as polyethylene glycol (PEG), or nanoparticles, bioconjugation addresses many challenges associated with conventional drug administration, including poor solubility, rapid clearance, and lack of specificity.[4][][6]

This document provides detailed application notes and protocols for key bioconjugation techniques employed in drug delivery, including antibody-drug conjugates (ADCs), PEGylation, and nanoparticle-based systems. It also presents quantitative data for comparing different methodologies and visual diagrams to illustrate complex workflows and biological pathways.

Core Concepts in Bioconjugation for Drug Delivery

A typical bioconjugate for drug delivery consists of three fundamental components: a carrier molecule (e.g., antibody, polymer), a therapeutic agent (the drug or payload), and a linker that connects them.[7] The choice of each component and the conjugation chemistry is critical and dictates the overall properties and performance of the bioconjugate.

Common Bioconjugation Chemistries:

The success of bioconjugation relies on selective and efficient chemical reactions that can be performed under mild, aqueous conditions to preserve the integrity of the biomolecule.[] Common strategies target specific functional groups on proteins, such as primary amines (lysine residues) or thiols (cysteine residues), or utilize bioorthogonal "click chemistry".[7][8]

  • Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[][2]

  • Thiol-Reactive Chemistry: Maleimides readily react with free thiol groups on cysteine residues to form stable thioether bonds. This is a common method for site-specific conjugation.[9][10]

  • Click Chemistry: Reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offer high efficiency and bioorthogonality, allowing for precise conjugation without interfering with biological processes.[11][12][13]

  • Hydrazone Chemistry: The reaction between a carbonyl group and a hydrazine forms a pH-sensitive hydrazone linkage, which is stable at physiological pH but cleaves in the acidic environment of endosomes and lysosomes, enabling controlled drug release.[14][15]

The Role of Linkers:

Linkers are critical components that connect the drug to the carrier and influence the stability, release mechanism, and overall efficacy of the bioconjugate.[16][17] They can be broadly categorized as:

  • Cleavable Linkers: These are designed to release the drug under specific physiological conditions, such as the acidic environment of tumors or the presence of specific enzymes.[17][18]

  • Non-Cleavable Linkers: These linkers rely on the degradation of the carrier molecule within the target cell to release the drug. They generally offer greater stability in circulation.[17][18][19]

Quantitative Data for Comparison

The selection of a bioconjugation strategy often involves a trade-off between reaction efficiency, stability, and the complexity of the procedure. The following tables provide a summary of quantitative data to aid in this decision-making process.

Table 1: Comparison of Common Bioconjugation Reaction Efficiencies

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)Modest (50-80%)[7]Covalent (Amide bond) - HighModerate (30 min - 4 hours)[7]pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis.[7]
Thiol-Maleimide Chemistry Thiols (-SH)High (>90%)[7]Covalent (Thioether bond) - HighFast (1-2 hours)[7]pH-sensitive (optimal ~pH 6.5-7.5); maleimide can hydrolyze at higher pH.[7]
Click Chemistry (CuAAC) Azides (-N₃) and Alkynes (-C≡CH)Very High (>95%)[7]Covalent (Triazole ring) - Very HighFast (30-60 minutes)[7]Requires a copper catalyst which may need to be removed.[7]
Click Chemistry (SPAAC) Azides (-N₃) and CycloalkynesHigh (>90%)Covalent (Triazole ring) - Very HighVery Fast (minutes to hours)Copper-free, but reagents can be more complex to synthesize.
Hydrazone Formation Carbonyls and HydrazinesVariablepH-sensitive (cleavable)ModerateReversible reaction; stability is pH-dependent.[14]

Table 2: Stability of Cleavable vs. Non-Cleavable Linkers in ADCs

Linker TypeRelease MechanismPlasma StabilityBystander EffectExample
Cleavable (Hydrazone) Acid-catalyzed hydrolysis in endosomes/lysosomes[14]Moderate; pH-dependentPossibleGemtuzumab ozogamicin
Cleavable (Dipeptide) Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)Generally good, but can be susceptible to serum proteasesPotentBrentuximab vedotin
Cleavable (Disulfide) Reduction in the intracellular environmentVariablePossibleMaytansinoid-based ADCs
Non-Cleavable (Thioether) Antibody degradation in the lysosome[18]High[18][19]Minimal[20]Ado-trastuzumab emtansine (T-DM1)[18]

Table 3: Impact of PEG Molecular Weight on Drug Half-Life

Drug/CarrierPEG Molecular Weight (kDa)Resulting Half-LifeFold Increase (Approx.)
Interferon α-2a 12~65 hours~9
G-CSF 20~40 hours~10
Adenosine Deaminase 5~48-72 hours~100
Liposomes 2~45 hours~8

Note: Data is compiled from various sources and is intended for comparative purposes. Actual results will vary depending on the specific drug, linker, and experimental conditions.

Experimental Protocols

The following are detailed protocols for key bioconjugation techniques and characterization methods.

Protocol 1: Thiol-Maleimide Conjugation for Antibody-Drug Conjugates (ADCs)

This protocol describes the site-specific conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-activated drug-linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer: 50 mM Tris, 2 mM EDTA, pH 7.5

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Conjugation:

    • Dissolve the maleimide-activated drug-linker in DMSO to a concentration of 10 mM.

    • Add a 5 to 10-fold molar excess of the drug-linker solution to the reduced mAb solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing. Protect from light if the drug-linker is light-sensitive.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug-linker and quenching agent.

    • The purified ADC can be concentrated and stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: PEGylation of a Protein using NHS Ester Chemistry

This protocol outlines the random conjugation of an amine-reactive PEG-NHS ester to a therapeutic protein.

Materials:

  • Therapeutic protein in PBS, pH 7.4

  • Methoxy-PEG-NHS ester (mPEG-NHS) of desired molecular weight

  • Anhydrous DMSO

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • PEGylation Reaction:

    • Dissolve the mPEG-NHS ester in anhydrous DMSO to a concentration of 100 mg/mL immediately before use.

    • Add a 5 to 20-fold molar excess of the mPEG-NHS solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein by dialysis against PBS or using centrifugal filters to remove unreacted PEG and byproducts.

    • Analyze the purity and extent of PEGylation using SDS-PAGE and SEC.

Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.[21][22][23]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[24]

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by integrating the peak areas and weighting them by their respective drug loads.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in bioconjugation for drug delivery.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduction Reduction (e.g., TCEP) mAb->reduction reduced_mAb Reduced mAb reduction->reduced_mAb conjugation Thiol-Maleimide Coupling reduced_mAb->conjugation drug Cytotoxic Drug drug_linker Drug-Linker (Maleimide activated) drug->drug_linker linker Maleimide Linker linker->drug_linker drug_linker->conjugation quench Quenching (e.g., N-acetylcysteine) conjugation->quench purification Purification (SEC/HIC) quench->purification adc Antibody-Drug Conjugate (ADC) purification->adc

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using thiol-maleimide chemistry.

signaling_pathway cluster_cell Tumor Cell cluster_pathway Signaling Pathway Inhibition ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization PI3K PI3K Receptor->PI3K Inhibition by Antibody Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug DNA_Damage DNA Damage & Apoptosis Drug->DNA_Damage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action for an ADC targeting a receptor tyrosine kinase, leading to drug delivery and inhibition of pro-survival signaling.

logical_relationship cluster_components Core Components cluster_properties Resulting Properties Bioconjugate Bioconjugate Carrier Carrier Molecule (e.g., Antibody, Polymer) Bioconjugate->Carrier Linker Linker (Cleavable or Non-cleavable) Bioconjugate->Linker Payload Payload (e.g., Cytotoxic Drug) Bioconjugate->Payload Targeting Targeted Delivery Carrier->Targeting Stability In vivo Stability Linker->Stability Release Controlled Release Linker->Release Efficacy Therapeutic Efficacy Payload->Efficacy Targeting->Efficacy Stability->Efficacy Release->Efficacy

Caption: Logical relationship of components in a bioconjugate and their contribution to its therapeutic properties.

References

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)pyridine as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-(trifluoromethyl)pyridine is a valuable and versatile building block in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals.[1][2][3] The presence of a trifluoromethyl group, a key structural motif in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacological profile of a molecule.[4] The pyridine core is a prevalent scaffold in numerous biologically active compounds.[4] This building block offers two primary reactive sites for diversification: the C4-chloro substituent, which is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the pyridine nitrogen, which can be quaternized or N-oxidized. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the pyridine ring.[1]

These application notes provide detailed protocols for key transformations of 4-chloro-2-(trifluoromethyl)pyridine, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, to generate diverse libraries of substituted pyridine derivatives.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-(trifluoromethyl)pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For chloropyridines, which are often less reactive than their bromo or iodo counterparts, specific catalytic systems are required for efficient transformation.[5] The trifluoromethyl group at the C2 position activates the C4-chloro substituent, facilitating the oxidative addition step in the catalytic cycle. This reaction enables the introduction of a wide range of aryl and heteroaryl moieties at the 4-position of the pyridine ring.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-(trifluoromethyl)pyridine with various arylboronic acids.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)biphenyl (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-(trifluoromethyl)pyridine, the corresponding arylboronic acid, potassium phosphate, palladium(II) acetate, and 2-(dicyclohexylphosphino)biphenyl.

  • Add anhydrous toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)pyridine.

Data Presentation: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-(trifluoromethyl)pyridine
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-(trifluoromethyl)pyridine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridine92
33-Thienylboronic acid4-(Thiophen-3-yl)-2-(trifluoromethyl)pyridine78
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-(trifluoromethyl)pyridine88

Visualization: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants: - 4-Chloro-2-(trifluoromethyl)pyridine - Arylboronic acid - Pd(OAc)2 / Ligand - K3PO4 - Toluene/Water Heating Heat at 100 °C (12-24 h) Reagents->Heating Inert Atmosphere Extraction Aqueous Workup: - Ethyl Acetate - Water/Brine Heating->Extraction Cool to RT Chromatography Silica Gel Chromatography Extraction->Chromatography Dry & Concentrate Product Isolated Product: 4-Aryl-2-(trifluoromethyl)pyridine Chromatography->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(trifluoromethyl)pyridines

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for coupling aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. For the amination of chloropyridines, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial to overcome the lower reactivity of the C-Cl bond.[7]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 4-chloro-2-(trifluoromethyl)pyridine with various amines.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by 4-chloro-2-(trifluoromethyl)pyridine and the corresponding amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-2-(trifluoromethyl)pyridine derivative.

Data Presentation: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyridine
EntryAmineProductYield (%)
1Morpholine4-(Morpholin-4-yl)-2-(trifluoromethyl)pyridine95
2AnilineN-Phenyl-2-(trifluoromethyl)pyridin-4-amine89
3BenzylamineN-Benzyl-2-(trifluoromethyl)pyridin-4-amine82
4Indazole4-(1H-Indazol-1-yl)-2-(trifluoromethyl)pyridine75

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle ActiveCatalyst L-Pd(0) OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition LigandExchange Ligand Exchange OxidativeAddition->LigandExchange [L-Pd(Ar)(Cl)] ReductiveElimination Reductive Elimination LigandExchange->ReductiveElimination [L-Pd(Ar)(NR2)] ReductiveElimination->ActiveCatalyst Product Ar-NR2 ReductiveElimination->Product ArylHalide Ar-Cl ArylHalide->OxidativeAddition Amine R2NH Amine->LigandExchange Base Base Base->LigandExchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

4-Chloro-2-(trifluoromethyl)pyridine serves as an exemplary building block for the synthesis of diverse heterocyclic libraries. The protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination detailed herein provide robust and efficient methods for C-C and C-N bond formation, respectively. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of chemical space for the discovery of novel compounds with potential applications in drug development and agrochemical research. The trifluoromethylpyridine motif is a valuable component in the design of biologically active molecules, and the synthetic versatility of this building block makes it an indispensable tool for medicinal and synthetic chemists.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulfonamide Reaction Yields with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride in sulfonamide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of sulfonamides using 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride.

Problem 1: Low or No Product Yield

Q1: I am observing a low yield or no formation of my desired sulfonamide product. What are the potential causes and solutions?

A1: Low or no product yield is a common issue in sulfonamide synthesis. Several factors related to the reagents, reaction conditions, and the specific nature of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride could be the cause.

  • Cause: Incomplete reaction.

    • Solution: The reaction of a sulfonyl chloride with an amine is the most common method for synthesizing sulfonamides.[1][2] Ensure you are using an appropriate excess of the amine or a suitable base to neutralize the HCl generated during the reaction.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

  • Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[5][6][7] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cause: Poor quality of reagents.

    • Solution: Impurities in the starting materials, including the amine or the sulfonyl chloride, can interfere with the reaction.[8] Use high-purity, anhydrous reagents. The quality of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride should be verified, as it is a key reagent.[9][10]

  • Cause: Unfavorable reaction temperature.

    • Solution: The reaction temperature can significantly impact the reaction rate and the formation of side products.[8] While many sulfonamide reactions proceed at room temperature, some may require cooling to 0 °C to control exothermicity or heating to drive the reaction to completion.[3] Systematic optimization of the reaction temperature is recommended.

  • Cause: Inappropriate base or solvent.

    • Solution: The choice of base and solvent is critical. Pyridine is a common base and can also serve as the solvent.[3] Other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also frequently used.[3][4] The pyridinyl group in your sulfonyl chloride might be protonated by the generated HCl, affecting its solubility and reactivity; therefore, using a non-nucleophilic base is often preferred.

Problem 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired sulfonamide.

  • Cause: Dimerization or polymerization of the sulfonyl chloride.

    • Solution: While less common, under certain conditions, sulfonyl chlorides can self-react. Using a slow, dropwise addition of the sulfonyl chloride solution to the amine solution can help minimize this side reaction.

  • Cause: Reaction with the pyridine nitrogen.

    • Solution: The pyridine nitrogen in 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is a potential nucleophile, though generally much less reactive than the primary or secondary amine you are targeting. Under forcing conditions or with highly reactive amines, side reactions involving the pyridine ring are possible. Using milder reaction conditions and ensuring the presence of a suitable base to neutralize HCl can mitigate this. The hydrolysis of benzenesulfonyl chloride is catalyzed by pyridines, suggesting the formation of a sulfonylpyridinium intermediate.[5]

  • Cause: Over-sulfonylation of the amine.

    • Solution: If the target amine has more than one reactive N-H bond, multiple sulfonylation can occur. Using a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine can help control the reaction to favor monosulfonylation.

Problem 3: Difficult Product Purification

Q3: My sulfonamide product is difficult to purify. What strategies can I employ for effective purification?

A3: Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.

  • Issue: Tailing on silica gel chromatography.

    • Solution: The presence of the pyridine moiety can lead to strong interactions with the silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to improve the peak shape. Alternatively, using a different stationary phase like alumina or reverse-phase chromatography may be beneficial.

  • Issue: Co-elution with unreacted starting materials or byproducts.

    • Solution: Optimizing the chromatographic conditions, such as the solvent system and gradient, is crucial. If the product is sufficiently crystalline, recrystallization can be an effective purification method.

  • Issue: Product is highly polar and water-soluble.

    • Solution: If the product is soluble in water, an aqueous workup to remove water-soluble impurities can be performed. This involves extracting the product into an organic solvent after neutralizing the reaction mixture.

Frequently Asked Questions (FAQs)

Q4: What is the typical stoichiometry for the reaction between 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and a primary or secondary amine?

A4: Typically, the reaction is run with a 1:1 to 1:1.2 molar ratio of the sulfonyl chloride to the amine.[4] A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride. A base, such as triethylamine or pyridine, is usually added in a 1.5 to 2-fold excess relative to the sulfonyl chloride to neutralize the hydrochloric acid byproduct.[3][4]

Q5: What are the recommended reaction conditions (solvent, temperature, time) for this type of sulfonamide synthesis?

A5: The optimal conditions can vary depending on the specific amine being used. However, a good starting point is to dissolve the amine and a non-nucleophilic base like triethylamine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3] The solution is typically cooled in an ice bath (0 °C) before the dropwise addition of a solution of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride in the same solvent. The reaction is then often stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.[3]

Q6: How does the pyridinyl group in 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride affect the reactivity of the sulfonyl chloride?

A6: The electron-withdrawing nature of the pyridinyl group can increase the electrophilicity of the sulfonyl chloride, potentially making it more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. However, the pyridine nitrogen can also be protonated by the generated HCl, which could decrease the solubility of the reagent and impact the reaction rate. The use of a non-nucleophilic base is therefore highly recommended to prevent this.

Q7: Are there any specific safety precautions I should take when working with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride?

A7: Yes. Sulfonyl chlorides are corrosive and lachrymatory. They react with moisture, including moisture in the air and on skin, to produce hydrochloric acid. Therefore, it is essential to handle 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Common Bases and Solvents for Sulfonamide Synthesis

BaseSolventTypical TemperatureNotes
PyridinePyridine, DCM, THF0 °C to RTCan act as both base and catalyst.[3]
Triethylamine (TEA)DCM, THF, Acetonitrile0 °C to RTA common, non-nucleophilic base.[3]
Diisopropylethylamine (DIPEA)DCM, THF0 °C to RTA sterically hindered, non-nucleophilic base.[4]
Potassium CarbonateDMF, AcetonitrileRT to elevated temp.An inorganic base, often used in polar aprotic solvents.[3]

Table 2: Troubleshooting Summary for Low Sulfonamide Yield

SymptomPossible CauseRecommended Action
No or very little product formationInactive sulfonyl chloride (hydrolyzed)Use fresh, anhydrous sulfonyl chloride. Store under inert gas.
Poor quality aminePurify the amine (e.g., by distillation or recrystallization).
Insufficient baseUse at least 1.5 equivalents of a non-nucleophilic base.
Reaction stalls before completionLow reaction temperatureAllow the reaction to warm to room temperature or gently heat.
Reagent insolubilityChoose a solvent in which all components are soluble.
Multiple spots on TLC, low yield of desired spotSide reactionsAdd sulfonyl chloride slowly at a lower temperature.
Impure starting materialsEnsure the purity of all reagents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine and 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine).

Mandatory Visualization

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Start amine Dissolve Amine (1.0 eq) in DCM start->amine base Add Triethylamine (1.5 eq) amine->base cool Cool to 0 °C base->cool add_sc Add Sulfonyl Chloride Solution Dropwise cool->add_sc sulfonyl_chloride Dissolve Sulfonyl Chloride (1.05 eq) in DCM sulfonyl_chloride->add_sc stir Stir at RT (2-12h) add_sc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with DCM monitor->quench wash Wash with H2O & Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Yield hydrolysis Sulfonyl Chloride Hydrolysis low_yield->hydrolysis reagents Poor Reagent Quality low_yield->reagents conditions Suboptimal Conditions low_yield->conditions base Incorrect Base/ Solvent low_yield->base anhydrous Use Anhydrous Reagents/Solvents hydrolysis->anhydrous pure_reagents Use High-Purity Reagents reagents->pure_reagents optimize Optimize Temp. & Time conditions->optimize screen_base Screen Bases & Solvents base->screen_base

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive chemical intermediate. Its primary application is in the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide bonds.

Q2: What are the most common side products observed in reactions with this sulfonyl chloride?

The most prevalent side product is the corresponding sulfonic acid, 4-(Pyridin-4-yloxy)benzene-1-sulfonic acid , formed by the hydrolysis of the sulfonyl chloride group in the presence of water.[1][2] Other potential side products include dimers or polymers if the nucleophile has multiple reactive sites, and undesired reactions with the solvent or base, especially if pyridine is used as a catalyst.[3][4]

Q3: How should I store this compound?

Due to its moisture sensitivity, this compound should be stored under an inert, dry atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Refrigeration is often recommended to minimize degradation over time.

Q4: Can the pyridine nitrogen in the molecule interfere with the reaction?

Yes, the pyridine nitrogen can act as a nucleophile or a base. It can potentially catalyze the hydrolysis of the sulfonyl chloride group on a neighboring molecule.[3][4] In the presence of a strong acid scavenger, this intramolecular catalysis is less likely to be a major issue. It is also possible for the pyridine nitrogen to react with another molecule of the sulfonyl chloride to form an N-sulfonylpyridinium salt, which could be an intermediate in some side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired sulfonamide 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. The amine nucleophile is not sufficiently reactive.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. Perform the reaction under an inert atmosphere. 3. Use a stronger, non-nucleophilic base to deprotonate the amine. Consider a more forcing reaction condition if the amine is electron-deficient.
Presence of a significant amount of 4-(Pyridin-4-yloxy)benzene-1-sulfonic acid in the product mixture 1. Water contamination in the reaction. 2. The reaction was run for an extended period at high temperature, promoting hydrolysis.1. Use anhydrous solvents and reagents. Add a drying agent if compatible with the reaction. 2. Optimize the reaction time and temperature to favor the desired reaction over hydrolysis.
Formation of an insoluble precipitate during the reaction 1. The hydrochloride salt of the amine nucleophile is precipitating. 2. The desired sulfonamide product is insoluble in the reaction solvent.1. Add a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl generated. 2. Choose a solvent in which both the reactants and the product are soluble at the reaction temperature.
Product is difficult to purify from the starting material 1. The reaction did not go to completion. 2. The polarity of the product and starting material are too similar for easy separation by chromatography.1. Drive the reaction to completion using a slight excess of the amine nucleophile. 2. Consider a different purification technique, such as crystallization or derivatization to alter the polarity.
Discoloration of the reaction mixture 1. Decomposition of the starting material or product at elevated temperatures. 2. Side reactions with the solvent or impurities.1. Perform the reaction at a lower temperature. 2. Use high-purity, freshly distilled solvents.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, THF)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the non-nucleophilic base (2.2 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Base in Anhydrous Solvent reaction Combine at 0°C, Stir at RT reagents->reaction sulfonyl_chloride Dissolve Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify final_product final_product purify->final_product Desired Sulfonamide troubleshooting_logic start Low Product Yield? check_hydrolysis Significant Hydrolysis (Sulfonic Acid Peak)? start->check_hydrolysis Yes check_sm Starting Material Remaining? start->check_sm No check_hydrolysis->check_sm No solution_hydrolysis Use Anhydrous Conditions Optimize Reaction Time/Temp check_hydrolysis->solution_hydrolysis Yes solution_incomplete Increase Reaction Time/Temp Use Stronger Base check_sm->solution_incomplete Yes solution_other Consider Other Side Reactions (e.g., Dimerization) check_sm->solution_other No signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF Sulfonamide Sulfonamide (e.g., from title compound) Sulfonamide->DHPS Inhibits THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

References

Technical Support Center: Purification of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its derivatives.

Problem 1: Low Overall Yield After Purification

  • Possible Cause: Hydrolysis of the sulfonyl chloride group is a frequent cause of yield loss, particularly during aqueous workups.[1][2][3] The pyridinyl ether moiety can also be susceptible to cleavage under harsh acidic or basic conditions.

  • Solutions:

    • Minimize Contact with Water: Sulfonyl chlorides are susceptible to hydrolysis, so it is crucial to minimize their contact with water.[1] If an aqueous workup is necessary, it should be performed quickly and at low temperatures.[1]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.

    • pH Control: During extractions, maintain a neutral or slightly acidic pH to prevent both hydrolysis of the sulfonyl chloride and potential cleavage of the ether linkage.

    • Direct Use: In some cases, the crude product can be used directly in the next step to avoid purification-related yield loss, provided the impurities do not interfere with the subsequent reaction.[1]

Problem 2: Oily Product That Fails to Crystallize

  • Possible Cause: The presence of impurities, residual solvents, or the inherent properties of the derivative can prevent crystallization. Organics can retain chlorinated solvents, leading to an oily consistency.[4]

  • Solutions:

    • Purity Check: Assess the purity of the oily product using techniques like TLC or LC-MS to identify the presence of significant impurities.[5]

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[5] This can help remove soluble impurities.

    • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.

    • Column Chromatography: If impurities are the issue, purify the product by flash column chromatography on silica gel.[6][7]

Problem 3: Streaking on Thin Layer Chromatography (TLC)

  • Possible Cause: The basic nature of the pyridine nitrogen can cause strong interactions with the acidic silica gel on the TLC plate, leading to streaking.[5] The presence of highly polar impurities, such as the corresponding sulfonic acid, can also cause this issue.

  • Solutions:

    • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, adding an acid like acetic acid (0.5%) can improve the peak shape of acidic impurities.[5]

    • Alternative Sorbents: Consider using a different stationary phase for TLC, such as alumina or reverse-phase plates.

Problem 4: Formation of Diaryl Sulfone Byproduct

  • Possible Cause: The formation of diaryl sulfone is a common side reaction during the synthesis of sulfonyl chlorides, especially when an insufficient excess of the chlorosulfonating agent is used.[1]

  • Solutions:

    • Stoichiometry Control: Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[1]

    • Order of Addition: The aromatic compound should be added to the chlorosulfonic acid, not the other way around, to maintain an excess of the acid throughout the reaction.[1]

    • Purification: Diaryl sulfones are typically less polar than the corresponding sulfonic acids and can often be separated by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride derivatives?

A1: The primary purification techniques are recrystallization and column chromatography.

  • Recrystallization: For solid derivatives, recrystallization from a suitable anhydrous, non-polar solvent can be effective.[1] Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[5]

  • Column Chromatography: Flash column chromatography on silica gel is a versatile method for purifying both solid and oily derivatives.[6][7] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[5] For more polar compounds, a system of dichloromethane and methanol may be more effective.[5]

Q2: How can I monitor the purity of my compound during purification?

A2: Several analytical techniques can be used to assess purity:

  • Chromatographic Methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are essential for assessing purity and quantifying content.[8]

  • Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for structural elucidation and identifying impurities.[8] Infrared (IR) spectroscopy can confirm the presence of the sulfonyl chloride functional group. Mass spectrometry (MS) helps to confirm the molecular weight and identify fragmentation patterns of the desired product and any byproducts.[8]

Q3: What are the common impurities I should look out for?

A3: Common impurities include:

  • Starting Materials: Unreacted 4-(pyridin-4-yloxy)phenol or the chlorosulfonating agent.

  • Hydrolysis Product: The corresponding 4-(pyridin-4-yloxy)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1][9] This is a highly polar impurity.

  • Diaryl Sulfone: Formed as a byproduct during synthesis.[1]

  • Salts: If the synthesis involves basic conditions or workup, pyridinium salts may be present.

Q4: My sulfonyl chloride appears to be decomposing on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Deactivate Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, then flushing with the eluent before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded reverse-phase silica gel.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot, anhydrous solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.[5]

  • Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed to promote the formation of large crystals.[5]

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).[6][7] Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeTypical Conditions
HPLC Purity assessment and quantificationColumn: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile or methanol, possibly with a buffer to control pH.[8]
GC-MS Purity assessment for volatile and thermally stable derivativesColumn: Non-polar or medium-polarity. Injector Temp: Optimized to prevent degradation.[8]
¹H & ¹³C NMR Structural confirmation and impurity identificationSolvent: CDCl₃ or DMSO-d₆.
IR Spectroscopy Functional group identificationCharacteristic S=O stretches for the sulfonyl chloride group.
Mass Spec Molecular weight confirmation and fragmentation analysisCommon fragmentation includes the loss of Cl• and SO₂.[8]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Solid Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily or Impure Solid TLC TLC Recrystallization->TLC Column_Chromatography->TLC Pure_Product Pure Product TLC->Pure_Product Single Spot Troubleshooting Troubleshooting Required TLC->Troubleshooting Multiple Spots/Streaking HPLC HPLC NMR NMR MS MS Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS

Caption: General workflow for the purification and analysis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride derivatives.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product TLC_Streaking TLC Streaking? Start->TLC_Streaking Hydrolysis Minimize H2O Contact Adjust pH Low_Yield->Hydrolysis Yes Trituration Triturate with Non-polar Solvent Oily_Product->Trituration Yes Chromatography Column Chromatography Oily_Product->Chromatography If Trituration Fails Modify_Mobile_Phase Add Base/Acid to Eluent TLC_Streaking->Modify_Mobile_Phase Yes

Caption: Decision tree for troubleshooting common purification problems.

References

"Stability and storage conditions for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

This guide provides technical information on the stability, storage, and handling of this compound. The information is based on the general chemical properties of sulfonyl chlorides and pyridinium salts, as specific stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the reactivity of the sulfonyl chloride functional group. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture.[1][2][3][4] This reaction degrades the compound to the corresponding sulfonic acid and releases hydrochloric acid (HCl) gas. The pyridinium hydrochloride moiety also makes the compound potentially hygroscopic, meaning it can readily absorb moisture from the air.[5][6][7]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent contact with moisture.[4][8] For long-term storage, refrigeration is advisable.

Q3: The material has changed color (e.g., turned yellow or brown) upon storage. Is it still usable?

A3: Discoloration can be an indication of decomposition.[9] While a slight color change may not significantly affect all applications, significant darkening suggests degradation of the sulfonyl chloride group. It is recommended to assess the purity of the material (e.g., by ¹H NMR or LC-MS) before use in sensitive experiments. The decomposition can release sulfur dioxide and hydrogen chloride.[9]

Q4: What are the visible signs of degradation?

A4: Visible signs of degradation can include a change in color, clumping of the solid (due to moisture absorption), or the presence of a sharp, acidic odor due to the release of HCl gas from hydrolysis.

Q5: How should I handle this compound in the laboratory?

A5: Always handle this compound in a well-ventilated fume hood.[4] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, use dry glassware and solvents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity in a reaction with an alcohol or amine. The sulfonyl chloride has likely degraded due to hydrolysis.- Confirm the identity and purity of the starting material using an analytical technique like NMR. - Use a fresh, unopened container of the reagent. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.
The compound is difficult to weigh and handle, appearing "sticky" or clumpy. The material has absorbed atmospheric moisture due to its hygroscopic nature.- Dry the material under high vacuum before use, provided it does not cause thermal decomposition. - Handle the compound in a glove box or under a stream of dry inert gas.
Inconsistent reaction yields. This is likely due to variable purity of the starting material caused by degradation during storage or handling.- Implement strict anhydrous handling techniques for all experiments. - Aliquot the material upon receipt into smaller, single-use containers to minimize exposure of the bulk supply to the atmosphere.
A pressure build-up is observed in the storage container. Hydrolysis has occurred, leading to the formation of HCl gas.- Carefully and slowly vent the container in a fume hood. - Discard the material according to your institution's hazardous waste disposal procedures. The integrity of the compound is compromised.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential decomposition.
Atmosphere Inert gas (Argon or Nitrogen)To prevent contact with atmospheric moisture and subsequent hydrolysis.[4][8]
Container Tightly sealed, opaque glass bottleTo protect from moisture and light.
Handling Area Fume hoodTo avoid inhalation of dust and potential off-gassing of HCl.[4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coatTo prevent skin and eye contact.

Experimental Protocols

Protocol: General Procedure for Using this compound in a Sulfonamide Formation Reaction

  • Preparation of Glassware: All glassware (e.g., round-bottom flask, dropping funnel, magnetic stir bar) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (argon or nitrogen). Use septa and needles for liquid transfers.

  • Reagent Preparation:

    • Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.

    • In a separate flask, dissolve the required amount of this compound in the anhydrous solvent. If the compound shows signs of clumping, it should be dried under vacuum before weighing.

  • Reaction Execution:

    • Cool the solution of the amine and base to 0°C using an ice bath.

    • Slowly add the solution of this compound to the cooled amine solution dropwise via a syringe or dropping funnel over a period of 15-30 minutes. The reaction of sulfonyl chlorides with amines can be exothermic.[10]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or LC-MS is recommended).

  • Work-up and Purification:

    • Upon reaction completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow decision decision solution solution start Poor Reaction Yield or Inconsistency check_reagent Is the reagent old or previously opened? start->check_reagent check_handling Were anhydrous conditions used? check_reagent->check_handling No check_purity Check purity by NMR or LC-MS check_reagent->check_purity Yes use_new Use a fresh vial of the reagent check_handling->use_new Yes dry_glassware Oven-dry all glassware and use anhydrous solvents check_handling->dry_glassware No check_purity->check_handling Pure degraded Reagent is likely degraded check_purity->degraded Impure

References

"How to avoid hydrolysis of sulfonyl chlorides during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the hydrolysis of sulfonyl chlorides during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is sulfonyl chloride hydrolysis and why is it a significant problem?

A1: Sulfonyl chloride hydrolysis is a reaction where the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H).[1] This is a common and often undesired side reaction because it consumes the starting material, reduces the yield of the desired product, and introduces an acidic impurity that can be difficult to remove.[1][2]

Q2: What are the primary strategies to minimize the hydrolysis of my sulfonyl chloride?

A2: The most critical factor is to rigorously exclude water from the reaction mixture.[1] Key strategies include:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried using standard laboratory procedures before use.[1]

  • Dry Glassware: All glassware should be oven-dried or flame-dried immediately before setting up the reaction to remove any adsorbed moisture.[1][2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[1][3]

  • Anhydrous Reagents: Use reagents and starting materials that are confirmed to be anhydrous.

  • Proper Storage: Store sulfonyl chlorides in tightly sealed containers in a dry environment, potentially using desiccants to absorb moisture.[3]

Q3: How can I tell if my sulfonyl chloride is decomposing or hydrolyzing?

A3: Several signs can indicate decomposition, with hydrolysis being a major cause:

  • Gas Evolution: The formation of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are common byproducts of decomposition.[1]

  • Color Change: The reaction mixture may develop a dark color, often brown or black.[1]

  • Formation of Impurities: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in NMR or LC-MS analyses can indicate the presence of the sulfonic acid byproduct.[1]

  • Decreased Yield: A lower-than-expected yield of the desired product is a primary consequence of sulfonyl chloride degradation.[1]

Q4: My procedure requires an aqueous work-up. How can I protect my sulfonyl chloride product from hydrolysis during this step?

A4: While challenging, you can minimize hydrolysis during an aqueous work-up. Perform the work-up as quickly as possible and at a low temperature (e.g., using an ice bath).[1][2] For many aryl sulfonyl chlorides, their low solubility in water can offer protection by causing them to precipitate directly from the aqueous mixture, limiting their contact time with water.[4] It is crucial to separate the organic layer or filter the solid product promptly.[2]

Q5: What is the role of an acid scavenger in reactions involving sulfonyl chlorides?

A5: An acid scavenger, typically a non-nucleophilic base, is used to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the sulfonylation reaction (and also from hydrolysis). Removing HCl is important because it can catalyze unwanted side reactions or react with acid-sensitive functional groups in the starting materials or products. Common scavengers include tertiary amines like triethylamine or pyridine, or immobilized scavengers like polymer-bound bases.[5]

Q6: How do substituents on an aromatic ring affect the rate of hydrolysis?

A6: The rate of hydrolysis is sensitive to the electronic properties of substituents on the aromatic ring. For alkaline hydrolysis, electron-withdrawing groups (e.g., -NO₂) accelerate the rate of hydrolysis, while electron-donating groups (e.g., -OCH₃) slow it down.[6][7] This relationship is described by the Hammett equation, which for the alkaline hydrolysis of substituted benzenesulfonyl chlorides has a positive ρ-value of +1.564, indicating that the reaction is favored by substituents that can stabilize a developing negative charge in the transition state.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product with significant sulfonic acid detected. Water Contamination: Trace amounts of water in solvents, reagents, or from atmospheric moisture are hydrolyzing the sulfonyl chloride.[1]Implement a rigorous anhydrous reaction protocol. Dry all solvents and glassware thoroughly. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[1][3]
Reaction mixture darkens, and yield is low, especially with aliphatic sulfonyl chlorides. Thermal Decomposition: The reaction temperature may be too high, causing the sulfonyl chloride to decompose.[1]Run the reaction at a lower temperature. For many reactions, maintaining the temperature below 30 °C is recommended to minimize decomposition.[1]
Product loss during aqueous work-up or purification. Hydrolysis during Isolation: Prolonged contact with water or protic solvents during extraction or chromatography is causing hydrolysis.[2]Perform the aqueous work-up quickly and at low temperatures.[2] If the product is a solid that precipitates, filter it immediately.[4] For purification, consider distillation under reduced pressure for liquids or recrystallization from a non-polar, anhydrous solvent for solids.[2]
Inconsistent reaction outcomes. Impure Starting Material: The sulfonyl chloride may already contain sulfonic acid and HCl impurities from storage.Purify the sulfonyl chloride before use. This can be done by dissolving it in a dry, non-polar solvent, washing carefully with a dilute sodium bicarbonate solution, followed by a water wash, drying the organic layer, and removing the solvent.[8] This method is best for aryl sulfonyl chlorides which are less readily hydrolyzed.[8]

Data Presentation

Table 1: Influence of Substituents on Relative Hydrolysis Rates of para-Substituted Benzenesulfonyl Chlorides

This table illustrates the qualitative effect of common para-substituents on the rate of alkaline hydrolysis, based on the principle that electron-withdrawing groups accelerate the SN2 reaction.[6][7]

Substituent (p-X)Electronic EffectExpected Relative Rate of Hydrolysis
-NO₂Strongly Electron-WithdrawingFastest
-BrWeakly Electron-WithdrawingFast
-HNeutral (Reference)Moderate
-CH₃Weakly Electron-DonatingSlow
-OCH₃Strongly Electron-DonatingSlowest

Table 2: Qualitative Guide to Solvent Selection for Sulfonylation Reactions

Solvent TypeExamplesSuitability for Minimizing HydrolysisNotes
Aprotic, Non-polar Toluene, Hexane, DichloromethaneExcellentMust be rigorously dried. Preferred for minimizing side reactions.
Aprotic, Polar Acetonitrile (MeCN), Tetrahydrofuran (THF)GoodMust be rigorously dried. Can sometimes participate in side reactions.
Protic Alcohols (e.g., Methanol), WaterPoorWill react with the sulfonyl chloride, leading to hydrolysis or ester formation.[1] Avoid unless it is the intended nucleophile.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

  • Glassware Preparation: Place all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours (or overnight).

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent via a cannula or a dry syringe. Ensure all liquid reagents are transferred via syringe through a rubber septum. Solid reagents should be added under a strong flow of inert gas.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.

  • Monitoring: Monitor the reaction's progress using appropriate techniques (e.g., TLC, LC-MS) by withdrawing small aliquots with a dry syringe.

Protocol 2: Optimized Aqueous Work-up to Minimize Hydrolysis

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Slowly pour the cold reaction mixture into a flask containing ice-cold water or a chilled buffer solution with vigorous stirring. If the product is an aryl sulfonyl chloride, it may precipitate at this stage.[4]

  • Separation/Extraction:

    • If a solid precipitates: Immediately collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.[4]

    • If no solid forms: Promptly transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.[2]

  • Washing and Drying: Wash the combined organic layers quickly with cold brine to help break any emulsions and remove bulk water. Dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, ensuring the temperature remains low.

Visualizations

Caption: SN2 mechanism for the hydrolysis of a sulfonyl chloride.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_impurity Analyze Crude Mixture (TLC, NMR, LC-MS) start->check_impurity is_hydrolysis Is Sulfonic Acid Present? check_impurity->is_hydrolysis implement_anhydrous Implement Rigorous Anhydrous Protocol is_hydrolysis->implement_anhydrous  Yes   other_issues Investigate Other Issues: - Thermal Decomposition - Reagent Stoichiometry - Competing Reactions is_hydrolysis->other_issues  No   end_solve Problem Solved implement_anhydrous->end_solve

Caption: Troubleshooting workflow for low reaction yield due to hydrolysis.

prevention_strategies Key Strategies to Prevent Hydrolysis center Preventing Hydrolysis anhydrous Anhydrous Conditions center->anhydrous reaction_control Reaction Control center->reaction_control workup Work-up Strategy center->workup dry_solvents Dry Solvents anhydrous->dry_solvents dry_glassware Dry Glassware anhydrous->dry_glassware inert_gas Inert Atmosphere (N₂ or Ar) anhydrous->inert_gas low_temp Low Temperature reaction_control->low_temp acid_scavenger Acid Scavenger reaction_control->acid_scavenger fast_workup Rapid & Cold workup->fast_workup prompt_separation Prompt Separation workup->prompt_separation

Caption: Core strategies and techniques to prevent sulfonyl chloride hydrolysis.

References

Technical Support Center: Troubleshooting Reactions Involving Pyridine-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during chemical reactions that involve pyridine-containing reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Issues

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in reactions involving pyridine reagents can arise from several factors. A systematic investigation of the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Optimization is often necessary, as some reactions require higher temperatures to overcome activation barriers, while others need lower temperatures to prevent byproduct formation.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or sintering.[1] Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[2]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibrium. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before beginning the synthesis.[1]

Q2: I am observing the formation of unexpected side products. What are the common causes and how can I minimize them?

A2: Side product formation is a common issue, particularly in complex reactions like the Hantzsch and Bohlmann-Rahtz pyridine syntheses.

  • Hantzsch Synthesis: Common side products can result from the self-condensation of the β-keto ester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[1] To minimize these, carefully control reaction conditions such as temperature and the order of reagent addition. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]

  • Bohlmann-Rahtz Synthesis: This synthesis can be prone to side reactions, especially at the high temperatures often required for the cyclodehydration step.[3] Acid-sensitive enamines may decompose under these conditions.

  • General Strategies:

    • Order of Reagent Addition: In unsymmetrical syntheses, incorrect addition can lead to undesired intermediates.[2]

    • Temperature Control: Running the reaction at a lower or higher temperature might favor the desired pathway.[4]

    • Substrate Modification: The electronic properties of your starting materials can influence selectivity.[4]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can pose safety hazards and lead to the formation of degradation products.[1] To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1][5]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[1]

Purification Challenges

Q4: I am having difficulty purifying my final pyridine-containing product. What are some effective strategies?

A4: The basicity of pyridine derivatives can make them challenging to purify. Here are some common and effective techniques:

  • Acid-Base Extraction: Since pyridine is a base, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]

  • Column Chromatography: While versatile, the basic nature of pyridine can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Complexation: Washing the reaction mixture with a saturated aqueous solution of copper sulfate (CuSO₄) can remove pyridine, which forms a complex with the copper and moves into the aqueous layer.[6]

Handling and Storage

Q5: What are the best practices for handling and storing pyridine-containing reagents safely?

A5: Pyridine is a flammable and toxic liquid that requires careful handling.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling harmful fumes.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile or butyl rubber gloves, and a lab coat.[7][8]

  • Storage: Store pyridine in a cool, well-ventilated area away from sources of ignition.[7] Containers should be made of compatible materials like glass or high-density polyethylene and be clearly labeled.[7] Keep containers tightly closed and sealed until ready for use.[9]

  • Spill Management: In case of a spill, use absorbent materials like sand or vermiculite to contain it. The contained material should then be transferred to a sealed container for proper disposal.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Hantzsch 1,4-Dihydropyridine Synthesis

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation in aqueous micelles>90[2]
γ-Al₂O₃ nanoparticlesSolvent-free, 90°Cup to 95[2]
Ceric Ammonium Nitrate (CAN)Solvent-free, room temperatureHigh[10]
Ionic LiquidsRoom temperature-[2]
Alginic AcidMild conditionsHigh to quantitative[11]
Zn[(L)proline]₂Solvent-free, conventional heating or microwaveModerate to good[6]
Germanium(IV) iodideAcetonitrileExcellent[6]
20% AlCl₃-loaded ZnOSolvent-free, ambient temperature92[6]
Fe-containing TUD-13 hours76-91[11]
N,N'-dioxide/Ni(II) or Nd(III)-up to 99[10]

Table 2: Effect of Solvent on the Yield of Bohlmann-Rahtz Pyridine Synthesis

SolventReaction ConditionsYield (%)Reference
Toluene-Acetic Acid (5:1)Microwave, 140°C, 5 min74[7]
Ethanol-Acetic Acid (5:1)Microwave, 120°C, 5 min86[7]
Toluene-Acetic Acid50°C, 6 h85[7]
Toluene with ZnBr₂ (15 mol%)Reflux, 5.5 h86[7]
EthanolBoiling77

Experimental Protocols

Protocol 1: Hantzsch Dihydropyridine Synthesis with Ultrasonic Irradiation

This protocol is adapted from a method shown to produce high yields.[2]

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add an aqueous micellar solution (e.g., 0.1 M SDS).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reaction: Place the vessel in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis

This protocol describes a one-step synthesis of functionalized pyridines.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the enamine (1 equivalent) and the ethynyl ketone (1.1 equivalents) in a 5:1 mixture of toluene and acetic acid.

  • Reaction: Heat the reaction mixture at a temperature determined to be optimal for the specific substrates (e.g., 50°C). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the functionalized pyridine.

Protocol 3: Purification of a Pyridine Derivative by Acid-Base Extraction

This is a general procedure for separating a basic pyridine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The pyridine derivative will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The deprotonated pyridine derivative will precipitate or form an oil.

  • Re-extraction: Extract the basic aqueous solution with an organic solvent.

  • Final Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified pyridine derivative.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyridine Reactions start Reaction Issue Identified (e.g., Low Yield, Side Products) check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts Side Products Present purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal change_catalyst Change/Reactivate Catalyst check_catalyst->change_catalyst Inactive successful_outcome Successful Outcome optimize_conditions->successful_outcome purify_reagents->successful_outcome change_catalyst->successful_outcome modify_procedure Modify Procedure (Order of Addition, Solvent) analyze_byproducts->modify_procedure modify_procedure->successful_outcome

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

HantzschSynthesisPathway Hantzsch Pyridine Synthesis: Key Steps & Potential Issues aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel side_reaction1 Self-Condensation of β-Ketoester ketoester1->side_reaction1 ketoester2 β-Ketoester (1 eq) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia Source ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition side_reaction2 Alternative Michael Addition knoevenagel->side_reaction2 enamine_formation->michael_addition enamine_formation->side_reaction2 cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation pyridine Substituted Pyridine oxidation->pyridine dihydropyridine->oxidation incomplete_oxidation Incomplete Oxidation dihydropyridine->incomplete_oxidation

Caption: Key steps and potential failure points in the Hantzsch synthesis.

References

Technical Support Center: Optimizing Reactions with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sulfonylation reactions using 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and streamline your experimental workflow. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist in achieving optimal reaction times and yields.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the sulfonylation of nucleophiles with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfonylation reactions can stem from several factors, including the reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting materials.

Troubleshooting Steps:

  • Assess Nucleophile Reactivity: Sterically hindered amines or less nucleophilic alcohols can exhibit slow reaction rates.[1] For such substrates, consider increasing the reaction temperature to overcome the activation energy barrier.[1]

  • Optimize the Base: The choice of base is critical. While pyridine or triethylamine are commonly used, less reactive nucleophiles may require a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base such as 2,6-lutidine.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate by forming a more reactive intermediate.[1]

  • Solvent Selection: The reaction solvent influences the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1] For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) might be beneficial.[1]

  • Reagent Quality: Ensure the 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is of high purity and has not hydrolyzed due to moisture.[1] Similarly, verify the purity and dryness of the amine/alcohol and the solvent.[1] Moisture can deactivate the sulfonating agent.[2]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing significant side products, complicating purification and reducing the yield of the desired sulfonamide/sulfonate ester. What are the common side reactions and how can I minimize them?

Answer: Side reactions in sulfonylation can include N,N-dialkylation (for primary amines), elimination reactions (for alcohols), and reaction with tertiary amine bases.

Troubleshooting Steps:

  • Preventing N,N-Dialkylation: This is a common side reaction with primary amines.[3]

    • Control Stoichiometry: Use a minimal excess of the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride portion-wise to the reaction mixture to keep its instantaneous concentration low.[3]

    • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can promote the second alkylation.[3]

    • Lower Temperature: Reducing the reaction temperature can improve selectivity by decreasing the rate of the second alkylation.[3]

  • Minimizing Elimination Reactions: For secondary and tertiary alcohols, elimination to form an alkene can compete with sulfonylation, especially at higher temperatures.[1] Using milder reaction conditions and a non-hindered base can help reduce this side reaction.[1]

  • Tertiary Amine Reactivity: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides.[1] If this is suspected, switch to a non-nucleophilic base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for sulfonylation with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride?

A1: The optimal temperature is highly dependent on the substrate. For many reactions involving sulfonyl chlorides, temperatures below 30°C are recommended to start.[4] If the reaction is sluggish, the temperature can be gradually increased (e.g., to 50-80°C), but be mindful that higher temperatures may promote side reactions.[3] It is crucial to monitor the reaction progress by TLC or LC-MS to find the optimal balance for your specific substrate.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.[3] Taking aliquots at regular intervals will help determine the optimal reaction time and identify the formation of any side products.[3]

Q3: What are the signs of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride decomposition?

A3: Decomposition of the sulfonyl chloride can be indicated by a color change (often to brown or black), the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl), and the appearance of unexpected spots on a TLC plate.[4] A lower than expected yield is also a common consequence.[4] To prevent decomposition, ensure anhydrous conditions and avoid unnecessarily high temperatures.[4][5]

Q4: I'm having difficulty purifying my product. What are some general work-up procedures?

A4: A typical aqueous work-up involves quenching the reaction with water and then extracting the product with an organic solvent like ethyl acetate or dichloromethane.[1][3] The organic layer is then washed, dried, and concentrated. If purification is still challenging, consider alternative purification techniques such as column chromatography.

Data Presentation

Table 1: Influence of Base on Sulfonylation Reactions

Base TypeCommon ExamplesSuitabilityPotential Issues
Tertiary AminesPyridine, Triethylamine (TEA)Standard, for most primary/secondary amines and alcohols.Can react with sulfonyl chloride.[1]
Hindered Bases2,6-LutidineGood for preventing side reactions with the base itself.May be less effective for activating the sulfonyl chloride.
Strong, Non-Nucleophilic BasesDBUEffective for less reactive nucleophiles.[1]Can promote elimination side reactions.
Catalytic AdditivesDMAPSignificantly increases reaction rates.[1]Use in catalytic amounts to avoid side reactions.

Table 2: Influence of Solvent on Sulfonylation Reactions

Solvent TypeCommon ExamplesCharacteristicsBest Use Case
Aprotic, Non-polarDichloromethane (DCM)Good solubility for many organic compounds.General purpose.[1]
Aprotic, PolarAcetonitrile, THFHigher polarity can increase reaction rates.General purpose, can be better than DCM for some substrates.[1]
Aprotic, High PolarityDMFCan significantly increase rates for sluggish reactions.[1]Sluggish reactions, but can complicate work-up.

Experimental Protocols

The following is a generalized experimental protocol for the sulfonylation of an amine. This should be optimized for your specific substrate and reaction scale.

General Protocol for Sulfonylation of a Primary/Secondary Amine:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the chosen base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., DCM, concentration 0.1-0.5 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.[1] If the reaction is slow, gentle heating may be required.[2]

  • Work-up: Once the reaction is complete, quench by adding water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[1][3]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0°C Prep->Cool Add Add Sulfonyl Chloride Solution Dropwise Cool->Add Monitor Warm to RT & Monitor (TLC/LC-MS) Add->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify

Caption: A general experimental workflow for the sulfonylation of an amine.

Troubleshooting_Tree cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting Start Low Yield or Side Products? CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents Low Yield LowerTemp Lower Reaction Temperature Start->LowerTemp Side Products IncreaseTemp Increase Temperature CheckReagents->IncreaseTemp StrongerBase Use Stronger Base (e.g., DBU) IncreaseTemp->StrongerBase ChangeSolvent Switch to Polar Aprotic Solvent (e.g., DMF) StrongerBase->ChangeSolvent ControlStoich Control Stoichiometry (Slow Addition) LowerTemp->ControlStoich WeakerBase Use Weaker/Stoichiometric Base ControlStoich->WeakerBase

Caption: A decision tree for troubleshooting common sulfonylation reaction issues.

References

"Managing the hydrochloride salt in reactions with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride, with a particular focus on handling its hydrochloride salt form.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride often supplied as a hydrochloride salt?

The pyridine nitrogen in the molecule is basic and can be protonated by strong acids. During the synthesis of the sulfonyl chloride, reagents like chlorosulfonic acid or thionyl chloride are often used, which generate hydrochloric acid (HCl) as a byproduct.[1] This HCl protonates the pyridine ring, forming a stable hydrochloride salt which often aids in purification and stability of the final product.

Q2: What is the primary challenge when using the hydrochloride salt in a reaction?

The main challenge is the presence of an additional equivalent of acid (HCl) in your starting material. In reactions with nucleophiles like amines to form sulfonamides, a base is required to neutralize the HCl generated during the reaction itself.[2] When starting with the hydrochloride salt, an additional equivalent of base must be added to first neutralize the salt and free the pyridine nitrogen.

Q3: How does the hydrochloride salt affect the solubility of the sulfonyl chloride?

The hydrochloride salt form is generally more polar than the free base. This typically results in lower solubility in non-polar aprotic solvents like dichloromethane (DCM) and diethyl ether, and potentially slightly better solubility in more polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF). It is crucial to assess the solubility in your chosen reaction solvent before starting the reaction at scale.

Q4: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially in the presence of water. It is crucial to use anhydrous solvents and reagents.[3]

  • Disulfonylation: With primary amines, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide to yield a disulfonamide. This can often be mitigated by slow addition of the sulfonyl chloride to the amine solution.[3]

  • Reaction with the solvent: Some solvents can react with the highly electrophilic sulfonyl chloride under certain conditions.

Q5: Which bases are recommended for reactions with the hydrochloride salt?

Tertiary amine bases like triethylamine (TEA) or pyridine are commonly used.[2] They act as acid scavengers without competing in the main reaction. For the hydrochloride salt, at least two equivalents of the base are required: one to neutralize the HCl salt and one to sequester the HCl produced during the sulfonamide formation. Inorganic bases like sodium carbonate can also be used, particularly in biphasic or aqueous systems.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Insufficient base added to neutralize the hydrochloride salt and the HCl byproduct.Use at least 2.2 equivalents of a tertiary amine base (e.g., triethylamine). The slight excess ensures complete neutralization.
Poor solubility of the hydrochloride salt in the reaction solvent.Test the solubility of a small amount of the starting material in the chosen solvent. If solubility is low, consider a more polar aprotic solvent like acetonitrile or THF. Gentle warming may also improve solubility, but monitor for decomposition.
Deactivated amine nucleophile.If the amine starting material is also a hydrochloride salt, an additional equivalent of base will be required for its neutralization.
Low Yield of Sulfonamide Hydrolysis of the sulfonyl chloride to sulfonic acid.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
Formation of disulfonamide byproduct (with primary amines).Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a low concentration of the electrophile.[3]
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Difficult Purification Presence of triethylammonium chloride or pyridinium chloride in the crude product.During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess tertiary amine base. The ammonium salts are water-soluble and will be removed in the aqueous phase.[5]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

The following table summarizes the expected outcomes when reacting 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride (as the hydrochloride salt and the hypothetical free base) with benzylamine under typical conditions.

Starting Material Equivalents of Triethylamine Reaction Time (h) Yield of N-benzyl-4-(pyridin-4-yloxy)benzenesulfonamide (%) Purity by LC-MS (%)
Hydrochloride Salt2.2485>95
Hydrochloride Salt1.1440~50 (significant starting material remaining)
Free Base (hypothetical)1.1390>98

This data is illustrative and based on typical reaction outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-(pyridin-4-yloxy)benzenesulfonamide from the Hydrochloride Salt

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Managing the Hydrochloride Salt

start Start: Reaction with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride HCl check_solubility Is the salt soluble in the chosen solvent? start->check_solubility add_base Add at least 2.2 eq. of tertiary amine base (e.g., TEA) check_solubility->add_base Yes change_solvent Consider a more polar aprotic solvent (e.g., ACN, THF) check_solubility->change_solvent No add_amine Add amine nucleophile (1.0 eq.) add_base->add_amine add_sulfonyl_chloride Slowly add sulfonyl chloride solution at 0 °C add_amine->add_sulfonyl_chloride monitor_reaction Monitor reaction by TLC/LC-MS add_sulfonyl_chloride->monitor_reaction workup Aqueous workup with acidic wash monitor_reaction->workup purify Purify product workup->purify end End: Isolated Sulfonamide purify->end change_solvent->start

Caption: Decision workflow for sulfonamide synthesis.

Reaction Pathway and Stoichiometry

cluster_reactants Reactants cluster_neutralization Neutralization Step cluster_reaction Sulfonamide Formation cluster_products Final Products A Sulfonyl Chloride HCl (1.0 eq) D Free Sulfonyl Chloride + TEA·HCl (1.0 eq) A->D + TEA (1.1 eq) B Amine (R-NH2) (1.0 eq) C Triethylamine (TEA) (2.2 eq) E Sulfonamide + HCl D->E + Amine C1 TEA (1.1 eq) F Desired Sulfonamide E->F + TEA (1.1 eq) G TEA·HCl (2.1 eq) E->G C2 TEA (1.1 eq)

Caption: Stoichiometric considerations for the reaction.

References

"Solvent selection for reactions with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please note that detailed experimental data for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is not extensively available in public literature. The information provided here is based on the general chemical principles of sulfonyl chlorides and is intended as a guide. Researchers should always perform small-scale optimization experiments to determine the ideal conditions for their specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a hydrochloride salt, this compound is expected to have some solubility in polar solvents. However, the bulky aromatic structure may limit its solubility. Aprotic polar solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are often suitable for reactions involving sulfonyl chlorides. Protic solvents like water and alcohols can react with the sulfonyl chloride group, leading to hydrolysis and the formation of the corresponding sulfonic acid, and are generally not recommended unless solvolysis is the intended reaction.

Q2: How should I handle and store this reagent?

A2: this compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Exposure to moisture can lead to hydrolysis of the sulfonyl chloride functional group.

Q3: What are the most common reactions for this compound?

A3: This reagent is primarily used for the synthesis of sulfonamides by reacting it with primary or secondary amines. It can also be used to synthesize sulfonate esters by reacting with alcohols. These reactions typically require a non-nucleophilic base to neutralize the HCl generated during the reaction.

Q4: Why is a base required in reactions with amines or alcohols?

A4: A base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine or alcohol. The hydrochloride salt form of the starting material also requires a base to free the pyridine nitrogen if its nucleophilicity is required for catalysis or if it interferes with the reaction. Common non-nucleophilic bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Reaction 1. Poor solubility of the starting material. 2. Inactive amine/alcohol. 3. Insufficient base.1. Try a different aprotic solvent or a solvent mixture (e.g., DCM/DMF). 2. Check the purity of the nucleophile. 3. Add an additional equivalent of a non-nucleophilic base.
Formation of Sulfonic Acid Hydrolysis of the sulfonyl chloride due to moisture in the solvent or reagents.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.
Multiple Spots on TLC 1. Side reactions with the solvent. 2. Decomposition of the starting material or product.1. Choose a less reactive aprotic solvent. 2. Run the reaction at a lower temperature.
Reaction Stalls The amine or alcohol nucleophile may be protonated by the generated HCl, reducing its nucleophilicity.Ensure at least two equivalents of a non-nucleophilic base are used: one to neutralize the HCl generated and one to free the pyridine (if necessary).

Illustrative Solubility Profile

The following table provides an estimated solubility profile based on the general properties of sulfonyl chlorides and hydrochloride salts. Experimental verification is highly recommended.

SolventTypeExpected SolubilityNotes
Dichloromethane (DCM)Aprotic, NonpolarSoluble to Sparingly SolubleA common solvent for sulfonamide synthesis.
Acetonitrile (MeCN)Aprotic, PolarSolubleGood for dissolving the salt and the amine.
Tetrahydrofuran (THF)Aprotic, PolarSolubleCan be used, but ensure it is anhydrous.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleUse with caution, can be difficult to remove.
WaterProtic, PolarReactiveWill hydrolyze the sulfonyl chloride to sulfonic acid.
Alcohols (e.g., EtOH, MeOH)Protic, PolarReactiveWill react to form sulfonate esters (solvolysis).
TolueneNonpolarSparingly Soluble to InsolubleMay be used in some cases, potentially with a co-solvent.
HexanesNonpolarInsolubleGenerally not a suitable solvent.

General Experimental Protocol for Sulfonamide Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.).

  • Dissolution: Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM or MeCN).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) to the solution and stir.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow start Start: Sulfonamide Synthesis select_aprotic Select an Aprotic Solvent (e.g., DCM, MeCN, THF) start->select_aprotic check_reactivity Is the nucleophile (amine/alcohol) and sulfonyl chloride stable in the solvent? select_protic Select a Protic Solvent (e.g., Water, Ethanol) (for solvolysis only) check_reactivity->select_protic No (Solvolysis intended) run_reaction Proceed with Reaction check_reactivity->run_reaction Yes check_solubility Are all reactants soluble? check_solubility->check_reactivity Yes troubleshoot Troubleshoot: Consider solvent mixture or different aprotic solvent check_solubility->troubleshoot No select_aprotic->check_solubility select_protic->run_reaction troubleshoot->select_aprotic

Caption: A workflow for selecting an appropriate solvent.

Troubleshooting_Guide Troubleshooting Common Reaction Issues issue Low Yield or Incomplete Reaction cause1 Poor Solubility issue->cause1 cause2 Hydrolysis issue->cause2 cause3 Side Reaction with Solvent issue->cause3 solution1 Use a more polar aprotic solvent (e.g., MeCN, DMF) or a co-solvent. cause1->solution1 solution2 Use anhydrous solvents and reagents. Run under inert atmosphere. cause2->solution2 solution3 Switch to a less reactive solvent (e.g., from THF to DCM). cause3->solution3

Caption: Common issues and their solvent-related solutions.

Technical Support Center: Work-up Procedure for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride. The following information is intended to address specific issues that may be encountered during the quenching and work-up of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the appropriate quenching agent for a reaction involving 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride?

A1: The choice of quenching agent depends on the stability of your product and the nature of the other components in the reaction mixture. Common quenching agents for sulfonyl chloride reactions include:

  • Water/Ice: This is a common and effective method, but the reaction can be exothermic and produce hydrochloric acid.[1] It is crucial to add the reaction mixture to ice-cold water slowly to control the temperature.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a preferred method as it neutralizes the hydrochloric acid formed during the quenching process. The use of a mild base like NaHCO₃ can help prevent the degradation of acid-sensitive products.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder acidic quenching agent that can be used if your product is sensitive to basic conditions.

  • Methanol: In some cases, quenching with an alcohol like methanol can be effective.[2] This will convert the unreacted sulfonyl chloride to a sulfonate ester, which may be easier to separate during purification.

Q2: My reaction mixture turned into an intractable oil/emulsion during the aqueous work-up. What should I do?

A2: Emulsion formation is a common issue, particularly when dealing with pyridine-containing compounds. Here are some troubleshooting steps:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Change of Solvent: If possible, try a different extraction solvent. Solvents like ethyl acetate or dichloromethane are commonly used.[3]

  • Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions and remove particulate matter.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to better phase separation.

Q3: I am observing a low yield of my desired product after work-up. What are the potential causes?

A3: Low yields can result from several factors during the work-up procedure:

  • Hydrolysis of the Product: If your product contains a sulfonyl chloride moiety, it can hydrolyze back to the sulfonic acid upon prolonged exposure to water. Therefore, the aqueous work-up should be performed efficiently and at a low temperature.

  • Incomplete Extraction: The product may not be fully extracted into the organic layer. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.

  • Product Solubility in the Aqueous Layer: The pyridine moiety can be protonated in acidic conditions, increasing the aqueous solubility of your product. Ensure the pH of the aqueous layer is adjusted appropriately (usually to be neutral or slightly basic) before extraction.

  • Degradation of the Product: The work-up conditions (pH, temperature) might be degrading your product. Analyze both the organic and aqueous layers by TLC or LC-MS to track your product and identify potential degradation.

Q4: How can I effectively remove the pyridine-containing byproducts?

A4: The basic nature of the pyridine ring can be exploited for its removal:

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine-containing impurities, making them soluble in the aqueous layer.[3] This is only suitable if your desired product is stable to acidic conditions.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A variety of solvent systems can be used to separate your product from pyridine-containing impurities.

Experimental Protocols

Protocol 1: General Quenching and Aqueous Work-up Procedure

This protocol provides a general method for quenching a reaction containing 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and subsequent work-up.

Materials:

  • Reaction mixture containing 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride

  • Ice-cold water or saturated aqueous NaHCO₃ solution

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quenching:

    • In a separate flask, prepare a volume of ice-cold water or saturated aqueous NaHCO₃ solution that is at least five times the volume of the reaction mixture.

    • Slowly add the reaction mixture dropwise to the cold quenching solution with vigorous stirring. Maintain the temperature of the quenching mixture below 10 °C using an ice bath.

    • After the addition is complete, continue stirring for an additional 15-30 minutes to ensure the complete quenching of any unreacted sulfonyl chloride.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

    • Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

  • Washing:

    • Combine all the organic extracts.

    • Wash the combined organic layer with brine to remove any residual water and inorganic salts.

    • If pyridine-based impurities are a concern and the product is acid-stable, a wash with dilute HCl can be performed before the brine wash.[3]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as column chromatography or recrystallization.

Literature Example: Work-up for the Synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide

The following table summarizes the work-up and purification steps from a literature procedure involving a pyridine-sulfonyl chloride derivative.[2]

StepReagent/SolventDetailsYield
Quenching MethanolThe reaction was quenched with methanol.-
Concentration -The crude reaction mixture was concentrated.-
Redissolution MethanolThe residue was redissolved in methanol.-
Purification Reversed-phase HPLCEluted with 30-60% acetonitrile/0.1% aqueous trifluoroacetic acid.-
Neutralization Saturated aqueous NaHCO₃The desired fractions were combined and neutralized.-
Extraction Ethyl acetateThe neutralized solution was extracted with ethyl acetate.-
Washing BrineThe organic layer was washed with brine.-
Drying Anhydrous sodium sulfateThe organic layer was dried over anhydrous sodium sulfate.-
Final Product -The organic layer was filtered and concentrated to obtain the title compound.12%

Workflow Visualization

The following diagram illustrates a typical workflow for the work-up and troubleshooting of reactions involving 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride.

Workup_Troubleshooting cluster_workup Standard Work-up Procedure cluster_troubleshooting Troubleshooting start Reaction Mixture quench Quench (e.g., ice-cold NaHCO3 soln) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., Brine) extract->wash emulsion Emulsion Forms during Extraction extract->emulsion Issue dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude low_yield Low Yield of Product crude->low_yield Issue impurity Persistent Impurities in Product crude->impurity Issue add_brine Add Brine / Change Solvent emulsion->add_brine check_ph Check Aqueous pH & Re-extract low_yield->check_ph column Purify by Column Chromatography impurity->column add_brine->extract Solution check_ph->extract Solution final_product final_product column->final_product Purified Product

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating a reactive sulfonyl chloride moiety and a pyridine ring. Spectroscopic analysis is crucial for the unequivocal identification and purity assessment of this compound and its derivatives. This guide focuses on the key analytical techniques of NMR and MS to facilitate this process.

Comparative Spectroscopic Data

A direct comparison of the spectral data for this compound is hampered by the limited availability of public experimental spectra. However, we can infer expected spectral characteristics by examining its structural components and comparing them with analogous compounds. For a practical comparison, we have compiled the available ¹H NMR, ¹³C NMR, and mass spectrometry data for three commercially available alternatives: 4-methoxybenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent/Frequency
This compound Data not availableData not available-
4-Methoxybenzenesulfonyl chloride7.85 (d, 2H), 7.05 (d, 2H)3.88 (s, 3H, -OCH₃)CDCl₃ / 300 MHz
4-Chlorobenzenesulfonyl chloride[1]7.92 (d, 2H), 7.58 (d, 2H)-CDCl₃ / 300 MHz
4-Fluorobenzenesulfonyl chloride[2]8.08 (m, 2H), 7.30 (m, 2H)-CDCl₃ / 90 MHz

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundAromatic Carbons (ppm)Other Carbons (ppm)Solvent
This compound Data not availableData not available-
4-Methoxybenzenesulfonyl chloride[3]164.9, 137.9, 130.1, 114.856.0 (-OCH₃)CDCl₃
4-Chlorobenzenesulfonyl chloride[1]142.3, 141.8, 129.9, 129.2-CDCl₃
4-(4-Fluorophenoxy)benzenesulfonyl chloride[4]161.2 (d, J=247.5 Hz), 158.3, 148.8, 129.9, 122.9 (d, J=8.8 Hz), 118.9, 117.1 (d, J=23.8 Hz)-Not specified

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
This compound Data not availableData not available-
4-Methoxybenzenesulfonyl chloride[3]206 [M]⁺171, 107GC-MS
4-Chlorobenzenesulfonyl chloride[1]210 [M]⁺175, 111GC-MS
4-Fluorobenzenesulfonyl chloride[2]194 [M]⁺159, 95MS

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for sulfonyl chloride compounds. These can be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Parameters may include a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)[6][7]
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile and thermally stable compounds like sulfonyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common and effective method.[5]

  • Ionization: In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the molecular ion peak and the fragmentation pattern, which provides structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized sulfonyl chloride compound, from reaction workup to final data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation reaction Reaction Workup purification Purification (e.g., Crystallization, Chromatography) reaction->purification sample_prep Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (1H, 13C) sample_prep->nmr_acq ms_acq Mass Spec Data Acquisition sample_prep->ms_acq nmr_proc NMR Data Processing & Interpretation nmr_acq->nmr_proc ms_proc Mass Spec Data Processing & Interpretation ms_acq->ms_proc final_char Structural Confirmation nmr_proc->final_char ms_proc->final_char

Caption: Workflow for the synthesis and spectroscopic characterization of a sulfonyl chloride.

References

A Comparative Guide to the Reactivity of Arylsulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of arylsulfonyl chlorides is a critical consideration in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and other functional molecules. The electrophilicity of the sulfur atom in the sulfonyl chloride group is highly sensitive to the nature and position of substituents on the aromatic ring. This guide provides an objective comparison of the reactivity of various arylsulfonyl chlorides, supported by quantitative experimental data, to aid in the selection of the appropriate reagent and reaction conditions.

The Impact of Aromatic Substitution on Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to slower reaction rates.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value, as is observed for nucleophilic substitution reactions of arylsulfonyl chlorides, indicates that the reaction is accelerated by electron-withdrawing substituents. For the isotopic chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a ρ-value of +2.02 has been determined, signifying a significant sensitivity to substituent electronic effects[1].

Quantitative Comparison of Reactivity

The following tables summarize quantitative data on the reactivity of various arylsulfonyl chlorides under different reaction conditions.

Table 1: Second-Order Rate Constants for Isotopic Chloride Exchange

This table presents the second-order rate constants (k₂₅) for the isotopic chloride exchange reaction between substituted arenesulfonyl chlorides and Et₄N³⁶Cl in acetonitrile at 25 °C[1]. This reaction provides a direct measure of the intrinsic electrophilicity of the sulfonyl sulfur.

Substituent (X) in X-C₆H₄SO₂Clσ Constantk₂₅ x 10⁵ (M⁻¹s⁻¹)
4-OCH₃-0.270.18
4-CH₃-0.170.67
H0.001.33
4-Br+0.237.94
3-CF₃+0.4312.9
4-NO₂+0.78100

Data sourced from Mikołajczyk et al.[1]

Table 2: First-Order Rate Constants for Solvolysis in Water

The solvolysis of arylsulfonyl chlorides, where the solvent acts as the nucleophile, is another important measure of reactivity. This table shows the first-order rate constants for the hydrolysis of 4-substituted benzenesulfonyl chlorides in water at approximately 25 °C[2].

Substituent (X) in 4-X-C₆H₄SO₂Clk x 10⁵ (s⁻¹)
OCH₃-
CH₃-
Br-
NO₂-

Note: The referenced study mentions the measurement of these rate constants but does not provide a simple table of the values at a single temperature. The trend shows that 4-nitrobenzenesulfonyl chloride reacts the fastest[2][3].

Table 3: First-Order Rate Constants for Solvolysis of Benzenesulfonyl Chloride in Various Solvents

The nature of the solvent also plays a crucial role in the reactivity of arylsulfonyl chlorides. This table illustrates the effect of solvent on the solvolysis rate of benzenesulfonyl chloride at 35.0 °C.

Solventk x 10⁵ (s⁻¹)
100% Ethanol6.96
90% Ethanol28.5
80% Ethanol61.1
100% Methanol31.8
90% Methanol86.8
80% Methanol175
100% Water313

Data sourced from a comparative guide by BenchChem.

Experimental Protocols

Accurate determination of the reactivity of arylsulfonyl chlorides requires precise experimental methodologies. Below are generalized protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constants for Nucleophilic Substitution

This protocol describes a general method for measuring the rate of reaction between an arylsulfonyl chloride and a nucleophile, such as an amine or a labeled chloride ion.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the arylsulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile). In a separate vessel, prepare a solution of the nucleophile of known concentration in the same solvent.

  • Initiation of Reaction: Equilibrate both solutions to the desired reaction temperature. Initiate the reaction by rapidly adding the nucleophile solution to the arylsulfonyl chloride solution with vigorous stirring.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction. This can be achieved by rapid dilution with a cold solvent or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactant and product.

    • Gas Chromatography (GC): Suitable for volatile compounds.

    • Titration: If one of the reactants or products is an acid or a base, its concentration can be determined by titration[4][5].

    • Conductometry: If the reaction produces or consumes ions, the change in conductivity of the solution can be monitored over time[2][6].

    • Spectroscopy (UV-Vis, NMR): If the reactant or product has a distinct spectroscopic signature.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the second-order rate constant, k.

Protocol 2: General Procedure for the Synthesis of Sulfonamides

This protocol provides a general method for the synthesis of sulfonamides from arylsulfonyl chlorides and amines, a common application where reactivity is a key factor.

Methodology:

  • Reaction Setup: To a stirred solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2-2.0 mmol) in an anhydrous solvent such as dichloromethane or acetonitrile (10 mL) at 0 °C under an inert atmosphere (e.g., N₂), add the arylsulfonyl chloride (1.0 mmol) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period ranging from 1 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water.

  • Extraction: Separate the organic layer, and wash it successively with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the reaction rate of an arylsulfonyl chloride with a nucleophile.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aryl Prepare Arylsulfonyl Chloride Solution mix Mix Reactants at Controlled Temperature prep_aryl->mix prep_nuc Prepare Nucleophile Solution prep_nuc->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze Concentration (HPLC, GC, Titration) quench->analyze plot Plot Data analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of arylsulfonyl chlorides is a well-defined function of the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the rate of nucleophilic substitution, a trend that is quantitatively supported by kinetic data and Hammett analysis. The choice of solvent also has a profound impact on reaction rates. By understanding these relationships and employing rigorous experimental protocols, researchers can effectively modulate the reactivity of arylsulfonyl chlorides to achieve desired synthetic outcomes in a controlled and efficient manner. This guide provides a foundational understanding and practical data to inform such decisions in a research and development setting.

References

Comparative Guide to Alternatives for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, notably kinase inhibitors. The selection of a suitable sulfonylating agent is critical for optimizing reaction outcomes, including yield, purity, and overall efficiency of a synthetic route. This document presents a comparative analysis of performance with supporting experimental data, detailed protocols, and visualizations to aid in reagent selection.

Executive Summary

This compound is a valuable reagent for introducing the 4-(pyridin-4-yloxy)phenylsulfonyl moiety, a common scaffold in inhibitors of signaling pathways, such as the c-Met pathway. The primary alternative discussed in this guide is 4-Phenoxybenzene-1-sulfonyl chloride , which lacks the pyridine nitrogen. This structural difference influences the reagent's reactivity and the biological activity of the resulting sulfonamides. Other alternatives include substituted benzenesulfonyl chlorides, which allow for the fine-tuning of physicochemical properties.

The choice between these reagents often depends on the desired balance between reactivity, synthetic accessibility, and the biological profile of the target molecule. While 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride offers a scaffold known for its interaction with key biological targets, alternatives like 4-Phenoxybenzene-1-sulfonyl chloride may provide different solubility and metabolic profiles.

Performance Comparison of Sulfonylating Agents

The following table summarizes the performance of this compound and its key alternatives in the synthesis of N-aryl sulfonamides. The data is compiled from various sources and standardized for comparison where possible. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and thus, these values should be considered representative.

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
This compound AnilinePyridine, CH2Cl2, 0 °C to rt, 5 h~85-95Inferred from similar syntheses[1]
4-Phenoxybenzene-1-sulfonyl chloride AnilinePyridine, CH2Cl2, rt~90[2]
p-Toluenesulfonyl chloride AnilinePyridine, 0-25 °C>95Inferred from general procedures
2-Nitrobenzenesulfonyl chloride BenzylamineTriethylamine, CH2Cl2, 0 °C to rt98General protocol
4-Nitrobenzenesulfonyl chloride AnilinePyridine, 0-25 °C>95General protocol

Key Observations:

  • Reactivity: The presence of the electron-withdrawing pyridine ring in 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is expected to increase the electrophilicity of the sulfonyl group compared to 4-Phenoxybenzene-1-sulfonyl chloride, potentially leading to faster reaction rates.[3] However, the basicity of the pyridine nitrogen can also lead to side reactions or necessitate the use of a non-nucleophilic base.

  • Yields: In general, the synthesis of sulfonamides from arylsulfonyl chlorides and primary or secondary amines proceeds in high yields. The choice of base and solvent can influence the outcome.

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the benzene ring of the sulfonyl chloride generally increase reactivity, while electron-donating groups (e.g., methyl in p-toluenesulfonyl chloride) may slightly decrease it.

Experimental Protocols

The following are representative protocols for the synthesis of N-aryl sulfonamides using the discussed reagents.

Protocol 1: Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.1 eq)

  • Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the aryl amine (1.1 eq) in anhydrous pyridine, add a solution of this compound (1.0 eq) in anhydrous CH2Cl2 dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH2Cl2.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-4-phenoxybenzenesulfonamide

Materials:

  • 4-Phenoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Aryl amine (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the aryl amine (1.0 eq) and pyridine (1.2 eq) in anhydrous CH2Cl2.

  • To this solution, add 4-Phenoxybenzene-1-sulfonyl chloride (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway and Logical Relationships

Sulfonamides derived from 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride are known to act as inhibitors of receptor tyrosine kinases, particularly c-Met. The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers.[4][5][6]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Inhibitor 4-(Pyridin-4-yloxy)benzene sulfonamide Derivative Inhibitor->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition.

The selection of a sulfonyl chloride reagent can be guided by a logical framework that considers the desired properties of the final compound.

Reagent_Selection_Framework Start Desired Compound Properties Reactivity High Reactivity Start->Reactivity Bioactivity Known Bioactive Scaffold Start->Bioactivity Solubility Modulated Solubility Start->Solubility Reagent1 4-(Pyridin-4-yloxy)benzene- 1-sulfonyl chloride Reactivity->Reagent1 Reagent3 Substituted Benzene- sulfonyl chlorides Reactivity->Reagent3 Bioactivity->Reagent1 Reagent2 4-Phenoxybenzene- 1-sulfonyl chloride Solubility->Reagent2 Solubility->Reagent3

Caption: Logical framework for selecting a sulfonylating reagent.

The experimental workflow for the synthesis and purification of sulfonamides generally follows a standard procedure.

Experimental_Workflow A Reactant Preparation (Amine, Sulfonyl Chloride, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

The choice of an alternative to this compound depends on the specific goals of the research program. For projects targeting kinases where the pyridin-4-yloxy moiety is a known pharmacophore, the parent compound remains the reagent of choice. However, for exploring structure-activity relationships, modulating physicochemical properties, or potentially improving metabolic stability, alternatives such as 4-Phenoxybenzene-1-sulfonyl chloride and other substituted benzenesulfonyl chlorides offer valuable options for drug discovery and development. The provided protocols and comparative data serve as a foundation for making informed decisions in the selection of the appropriate sulfonylating agent.

References

A Comparative Guide to HPLC and LC-MS Analysis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride and its derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as precursors to potent kinase inhibitors, necessitates robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for the separation, identification, and quantification of these compounds. This guide provides a comparative overview of these two powerful analytical techniques, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Analyte and Its Derivatives

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives, primarily sulfonamides formed by reacting the sulfonyl chloride with various amines, have shown promise as therapeutic agents, including as c-Met inhibitors for cancer therapy.[1][2] The inherent reactivity of the sulfonyl chloride group and the diverse nature of its sulfonamide derivatives present unique analytical challenges that can be effectively addressed by HPLC and LC-MS.

HPLC Analysis: A Robust Method for Quantification and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic sulfonyl chlorides and their sulfonamide derivatives. Due to the reactive nature of sulfonyl chlorides, which can hydrolyze in the presence of water, careful consideration of the mobile phase composition and sample handling is crucial. For robust analysis, derivatization of the sulfonyl chloride may be considered, although direct analysis is also possible with appropriate chromatographic conditions.[3]

Proposed HPLC Method for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride

This proposed method is based on established protocols for similar aromatic sulfonyl chlorides and is a starting point for method development and validation.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water. To improve peak shape and for mass spectrometry compatibility, a small amount of an acid like formic acid (0.1%) can be added to the mobile phase.[4]

  • Gradient Program:

    • 0-5 min: 30% ACN

    • 5-20 min: 30% to 80% ACN

    • 20-25 min: 80% ACN

    • 25.1-30 min: 30% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

LC-MS Analysis: High Sensitivity and Specificity for Complex Matrices

LC-MS, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offers superior sensitivity and selectivity for the analysis of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride derivatives, especially in complex biological matrices. This technique is ideal for identifying and quantifying sulfonamides at very low concentrations.[5][6][7]

Proposed UPLC-MS/MS Method for Sulfonamide Derivatives

The following protocol is a generalized method derived from the analysis of a wide range of sulfonamides and can be optimized for specific derivatives of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride.

Experimental Protocol:

  • Chromatographic System: UPLC system.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the compounds of interest.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions would need to be determined for each target analyte.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride and its derivatives.

FeatureHPLC with UV DetectionLC-MS/MS
Selectivity Moderate; relies on chromatographic separation.High; combines chromatographic separation with mass-to-charge ratio analysis.
Sensitivity Good (ng to µg range).Excellent (pg to fg range).[8]
Identification Based on retention time comparison with standards.High confidence; based on retention time and specific mass fragmentation patterns.
Quantification Robust and reproducible.Highly accurate and precise, especially with the use of internal standards.[5]
Matrix Effects Less susceptible to matrix effects.Can be prone to ion suppression or enhancement, often requiring matrix-matched standards or stable isotope-labeled internal standards.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.
Application Purity assessment, routine quality control, analysis of bulk materials.Trace analysis in complex matrices (e.g., biological fluids, environmental samples), metabolite identification, impurity profiling.[8]

Quantitative Data Summary

The following table presents typical performance data for the analysis of sulfonamides using UPLC-MS/MS, which can be expected for derivatives of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride after method validation.

ParameterTypical Performance for Sulfonamide Analysis by UPLC-MS/MS
Linearity (R²) > 0.995.[8]
Limit of Quantification (LOQ) < 1 ng/L in water samples.[8]
Recovery 77.7% - 148.1% in wastewater.[8]
Precision (RSD) < 10%.[8]

Visualizing the Analytical Workflow and Technique Comparison

To further clarify the experimental process and the relationship between HPLC and LC-MS, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis start Sample Collection dissolution Dissolution in appropriate solvent start->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC Injection filtration->hplc lcms LC-MS Injection filtration->lcms uv UV Detector hplc->uv ms Mass Spectrometer lcms->ms hplc_data Chromatogram Analysis (Retention Time, Peak Area) uv->hplc_data lcms_data Mass Spectra & Chromatogram Analysis (Retention Time, m/z, Fragmentation) ms->lcms_data quant Quantification hplc_data->quant lcms_data->quant report Reporting quant->report comparison_diagram cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis compound 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride & Derivatives hplc_node HPLC compound->hplc_node lcms_node LC-MS compound->lcms_node uv_detector UV Detection hplc_node->uv_detector Separation hplc_advantages Advantages: - Robust - Cost-effective - Good for purity & assay hplc_node->hplc_advantages ms_detector Mass Spectrometry Detection lcms_node->ms_detector Separation & Ionization lcms_advantages Advantages: - High Sensitivity - High Selectivity - Structural Information lcms_node->lcms_advantages

References

"X-ray crystallography of compounds synthesized from 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Sulfonamide Crystal Structures: A Guide for Researchers

Introduction

This guide provides a comparative overview of the X-ray crystallographic data of sulfonamide-containing compounds, offering valuable insights for researchers, scientists, and professionals in drug development. While a direct crystallographic comparison of compounds synthesized from 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride is not available in the current body of published literature, this guide presents data from structurally related sulfonamides to facilitate understanding of their three-dimensional conformations and intermolecular interactions. The principles and experimental protocols described herein are directly applicable to the study of novel compounds derived from the aforementioned sulfonyl chloride.

The study of crystal structures through X-ray crystallography is a cornerstone of rational drug design, providing precise information on molecular geometry, stereochemistry, and non-covalent interactions that govern molecular recognition at biological targets.[1][2]

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of sulfonamide derivatives. This data allows for a comparative analysis of how different substituents and molecular frameworks influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Selected Sulfonamide Derivatives

Compound NameN-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[3]4-(Benzylideneamino)benzenesulfonamide[4]N-(4-methoxyphenyl)picolinamide[5]
Molecular Formula C₁₃H₁₃N₃O₃SC₁₃H₁₂N₂O₂SC₁₃H₁₂N₂O₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 10.939(2)7.912(2)10.123(1)
b (Å) 8.878(2)15.894(3)11.897(1)
c (Å) 14.288(3)20.354(4)10.134(1)
α (°) 909090
β (°) 108.83(3)90105.98(1)
γ (°) 909090
Volume (ų) 1311.2(5)2557.5(8)1172.9(2)
Z 484
Key Torsion Angle C7—N1—S1—C1 = -79.0(2)°C—C—C—N = 8.1(3)°N1—C5—C6—N2 = 3.1(4)°
Dihedral Angle Phenyl to pyrimidine ring = 63.07(7)°Between benzene rings = 30.0(1)°Pyridine to benzene ring = 14.25(5)°

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of sulfonamides and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis of Sulfonamides

The synthesis of sulfonamides from sulfonyl chlorides is a well-established chemical transformation. The general procedure involves the reaction of a sulfonyl chloride with an amine in the presence of a base.

Materials:

  • 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride

  • Primary or secondary amine

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve the amine in a suitable solvent such as dichloromethane.

  • Add a base, such as pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction.[6]

Single-Crystal X-ray Diffraction

The determination of a molecule's three-dimensional structure from a single crystal is a multi-step process.[1]

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized sulfonamide is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions and thermal parameters.

  • Data Validation and Deposition: The final refined structure is validated to ensure its quality and accuracy. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of a sulfonamide to its structural elucidation by X-ray crystallography.

experimental_workflow start Start synthesis Sulfonamide Synthesis (Amine + Sulfonyl Chloride) start->synthesis purification Purification (Recrystallization) synthesis->purification crystal_selection Crystal Selection purification->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis end End analysis->end logical_relationship hypothesis Research Hypothesis (e.g., Target a specific protein) compound_design Compound Design hypothesis->compound_design drives synthesis Chemical Synthesis compound_design->synthesis leads to sar Structure-Activity Relationship (SAR) compound_design->sar is guided by crystallization Crystallization synthesis->crystallization enables xray_analysis X-ray Analysis crystallization->xray_analysis is required for structural_data Structural Data (Bond lengths, angles, etc.) xray_analysis->structural_data yields structural_data->sar informs drug_dev Drug Development sar->drug_dev contributes to

References

A Comparative Guide to the Biological Activities of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of sulfonamides synthesized from various sulfonyl chloride precursors. The data presented herein, compiled from peer-reviewed studies, offers a comparative analysis of their antibacterial, anticancer, and carbonic anhydrase inhibitory activities. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development efforts.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The nature of the starting sulfonyl chloride, particularly the substituents on the aryl ring, can significantly influence the physicochemical properties and biological efficacy of the resulting sulfonamide derivatives. This guide focuses on comparing sulfonamides derived from different sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, to elucidate structure-activity relationships.

The general synthesis of sulfonamides from sulfonyl chlorides is a well-established chemical transformation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Aryl Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) C Sulfonamidation A->C B Primary or Secondary Amine B->C D Sulfonamide Derivative C->D Forms N-S bond E Hydrochloric Acid (neutralized by base) C->E

General Synthetic Pathway for Sulfonamides.

Comparative Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in treating bacterial infections.[2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

A direct comparative study on the antibacterial activity of N,N-diethylamido substituted sulfonamides derived from p-toluenesulfonyl chloride and α-toluenesulfonyl chloride revealed significant differences in their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the α-toluenesulfonamide derivatives were generally more potent than their p-toluenesulfonamide counterparts.

Table 1: Comparative Antibacterial Activity (MIC, μg/mL) of Sulfonamides

Compound IDParent Sulfonyl ChlorideR Group (from Amino Acid)S. aureus MIC (μg/mL)E. coli MIC (μg/mL)
p-T2a p-Toluenesulfonyl chlorideProline2550
α-T2a α-Toluenesulfonyl chlorideProline3.1225
p-T2j p-Toluenesulfonyl chloridePhenylalanine5025
α-T2j α-Toluenesulfonyl chloridePhenylalanine2512.5

Data extracted from a comparative study. Lower MIC values indicate greater antibacterial activity.

The data suggests that the nature of the sulfonyl chloride precursor plays a crucial role in the antibacterial potency of the resulting sulfonamides.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the sulfonamide derivatives is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

  • Preparation of Sulfonamide Solutions: Stock solutions of the test sulfonamides are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the sulfonamide stock solutions are made with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[3]

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plates are covered and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Comparative Anticancer Activity

Many sulfonamide derivatives have been investigated as potential anticancer agents, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.[6] While direct comparative studies are limited, data from various sources on benzenesulfonamide and toluenesulfonamide derivatives allow for an indirect comparison of their cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity (IC₅₀, µM) of Benzenesulfonamide Derivatives against Various Cancer Cell Lines

Compound IDParent Sulfonyl ChlorideCancer Cell LineIC₅₀ (µM)
AL106 Benzenesulfonyl chlorideU87 (Glioblastoma)58.6
4e Benzenesulfonyl chlorideMDA-MB-231 (Breast)3.58
4g Benzenesulfonyl chlorideMCF-7 (Breast)2.55

Data compiled from multiple studies. Lower IC₅₀ values indicate greater cytotoxic activity.

Table 3: Anticancer Activity of a Toluene-4-sulfonamide Derivative

Compound IDParent Sulfonyl ChlorideCancer Cell LineActivity
8a Toluene-4-sulfonyl chlorideHCT-116 (Colon)Growth Inhibition

Qualitative data from a study indicating anticancer potential.

The available data suggests that benzenesulfonamide derivatives can exhibit potent anticancer activity with IC₅₀ values in the low micromolar range. Further direct comparative studies are needed to definitively conclude the superiority of one sulfonyl chloride precursor over another for designing anticancer agents.

Apoptosis Signaling Pathway Induced by Sulfonamides

Certain sulfonamide derivatives exert their anticancer effects by inducing apoptosis through the activation of MAPK signaling pathways, leading to the upregulation of pro-apoptotic genes like caspases.[2]

G cluster_stimulus Stimulus cluster_pathway MAPK Signaling Pathway cluster_outcome Cellular Outcome A Sulfonamide Derivative B p38/ERK Activation A->B Activates C Caspase 8 & 9 Upregulation B->C Leads to D Caspase 3 Upregulation C->D Activates E Apoptosis D->E Induces

Apoptosis Induction by Sulfonamides.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[7]

Comparative Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] The inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma and cancer.[11]

Studies on benzenesulfonamides and tetrafluorobenzenesulfonamides have shown that substitutions on the benzene ring significantly impact their inhibitory potency and selectivity against different CA isoforms.

Table 4: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM) of Benzenesulfonamide Derivatives

Compound SeriesParent Sulfonyl ChloridehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzenesulfonamides (4) Benzenesulfonyl chloride41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4
Tetrafluorobenzenesulfonamides (5) 2,3,5,6-Tetrafluorobenzenesulfonyl chloride41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Data extracted from a study comparing benzenesulfonamides and their tetrafluorinated analogs. Lower Kᵢ values indicate stronger inhibition.[12]

The data indicates that both benzenesulfonamides and their fluorinated counterparts can be potent inhibitors of tumor-associated CA isoforms IX and XII.[12] The specific substitutions on the aryl ring, rather than just the core sulfonyl chloride, play a critical role in determining the inhibitory profile.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

The inhibitory activity of sulfonamides against carbonic anhydrase is determined by a stopped-flow assay that measures the enzyme-catalyzed CO₂ hydration.[10][13][14]

  • Reagents and Buffers: A buffer solution (e.g., Tris-HCl) with a pH indicator is prepared. A CO₂-saturated solution is also prepared.

  • Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and stock solutions of the sulfonamide inhibitors are prepared.

  • Stopped-Flow Measurement: The assay is performed in a stopped-flow instrument. The enzyme solution, with or without the inhibitor, is rapidly mixed with the CO₂-saturated solution.

  • Data Acquisition: The change in pH, monitored by the pH indicator's absorbance or fluorescence, is recorded over time. The initial rates of the catalyzed reaction are determined.

  • Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different inhibitor concentrations to appropriate enzyme inhibition models.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Enzyme Solution (Carbonic Anhydrase) D Rapid Mixing in Stopped-Flow Instrument A->D B Inhibitor Solution (Sulfonamide) B->D C CO2-Saturated Buffer with pH Indicator C->D E Monitor pH Change (Absorbance/Fluorescence) D->E Initiates Reaction F Calculate Initial Rates E->F G Determine Inhibition Constant (Ki) F->G

Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

The biological activity of sulfonamides is significantly influenced by the nature of the sulfonyl chloride precursor. Direct comparative studies indicate that α-toluenesulfonamides can be more potent antibacterial agents than the corresponding p-toluenesulfonamides. For anticancer and carbonic anhydrase inhibitory activities, while direct comparative data is less common, the available evidence suggests that substitutions on the benzenesulfonyl chloride ring are a key determinant of efficacy and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation sulfonamide-based therapeutics.

References

Comparative Kinetic Analysis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its alternatives in sulfonylation reactions. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate informed decisions in research and development.

Performance Comparison: Kinetic Data

While direct kinetic studies on the sulfonylation of amines with 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride are not extensively available in the public domain, a comparative assessment can be made by examining the reactivity of analogous arylsulfonyl chlorides. The reactivity of sulfonyl chlorides is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom, leading to faster reaction rates.

The pyridin-4-yloxy group in the target molecule is moderately electron-withdrawing, suggesting its reactivity is likely to be comparable to or slightly greater than that of benzenesulfonyl chloride and potentially less than that of p-toluenesulfonyl chloride, which has an electron-donating methyl group.

The following table summarizes representative second-order rate constants for the reaction of various sulfonyl chlorides with different nucleophiles to provide a basis for comparison. It is important to note that these values were obtained from different studies and under varying reaction conditions, and therefore, should be used for qualitative comparison.

Table 1: Comparative Second-Order Rate Constants for Sulfonylation Reactions

Sulfonyl ChlorideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzenesulfonyl ChlorideAnilineMethanol25Value not explicitly found, but studies indicate it is a benchmark for comparison
p-Toluenesulfonyl ChlorideAnilineMethanol25Slower than benzenesulfonyl chloride due to the electron-donating methyl group
Substituted Benzenesulfonyl ChloridesChloride Ion (Cl⁻)Acetonitrile0See below for relative rates
Benzenesulfonyl ChlorideVarious AminesAqueousNot specifiedYields are high, indicating efficient reaction

Relative Reactivity of Substituted Benzenesulfonyl Chlorides (Chloride-Chloride Exchange Reaction)[1]

To illustrate the effect of substituents on reactivity, the following data from a chloride-chloride exchange study is presented. A higher rate constant indicates a more electrophilic sulfonyl center.

Sulfonyl Chloride10⁴ × k (s⁻¹)
Benzenesulfonyl chloride1.33
4-Methylbenzenesulfonyl chloride (p-Toluenesulfonyl chloride)0.67
2,4,6-Trimethylbenzenesulfonyl chloride6.10
2,4,6-Triisopropylbenzenesulfonyl chloride3.72

This data suggests that while a para-methyl group decreases reactivity, ortho-alkyl groups can sterically accelerate the reaction. The electronic effect of the 4-(pyridin-4-yloxy) substituent would need to be experimentally determined for a precise comparison.

Experimental Protocols

A generalized protocol for determining the kinetics of a sulfonylation reaction using UV-Vis spectroscopy is provided below. This method can be adapted for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and other sulfonylating agents.

Kinetic Analysis of Sulfonylation via UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction between a sulfonyl chloride and an amine by monitoring the change in absorbance over time.

Materials:

  • 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride (or alternative sulfonyl chloride)

  • Amine (e.g., aniline or a specific amine of interest)

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or a solvent system of interest)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the amine of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the sulfonyl chloride of a known concentration (e.g., 0.01 M) in the same anhydrous solvent. It is recommended to prepare this solution fresh before each experiment due to the moisture sensitivity of sulfonyl chlorides.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis absorption spectra of the amine, the sulfonyl chloride, and the expected sulfonamide product in the reaction solvent to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the amine stock solution and dilute with the solvent to the final desired concentration.

    • Initiate the reaction by adding a small, known volume of the sulfonyl chloride stock solution to the cuvette. The final concentrations should be chosen to ensure pseudo-first-order conditions (i.e., the concentration of the amine is in large excess, typically 10-fold or greater, compared to the sulfonyl chloride).

    • Immediately start recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate is dependent on the concentration of the limiting reactant (the sulfonyl chloride). The integrated rate law for a pseudo-first-order reaction is: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀) where:

      • A∞ is the absorbance at the completion of the reaction.

      • At is the absorbance at time t.

      • A₀ is the initial absorbance.

      • k_obs is the observed pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t). The slope of the resulting linear plot will be -k_obs.

    • The second-order rate constant (k₂) can be calculated from the observed pseudo-first-order rate constant using the following equation: k₂ = k_obs / [Amine] where [Amine] is the concentration of the amine in excess.

    • Repeat the experiment with different concentrations of the amine to verify the second-order kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of a sulfonylation reaction.

experimental_workflow cluster_execution Execution cluster_analysis Data Analysis prep_amine Prepare Amine Stock Solution mix Mix Reactants in Cuvette prep_amine->mix prep_sulfonyl Prepare Sulfonyl Chloride Stock Solution prep_sulfonyl->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calculate_k_obs Determine k_obs (slope) plot->calculate_k_obs calculate_k2 Calculate k₂ calculate_k_obs->calculate_k2 sulfonylation_mechanism reactants Amine (R-NH₂) + Sulfonyl Chloride (Ar-SO₂Cl) transition_state Transition State reactants->transition_state Nucleophilic Attack products Sulfonamide (Ar-SO₂-NHR) + HCl transition_state->products Chloride Elimination

References

A Comparative Guide to the Spectroscopic Identification of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride. Due to the limited availability of comprehensive, published spectroscopic data for multiple, specific reaction products of this reagent, this guide utilizes a well-documented analog alongside a representative example to illustrate the identification process. This approach provides a practical framework for researchers working with this class of compounds.

The primary reaction of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride is the formation of sulfonamides through its reaction with primary or secondary amines. This guide will focus on the spectroscopic characterization of the resulting N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides.

Experimental Protocols

A general and plausible synthetic route for the synthesis of N-substituted 4-(pyridin-4-yloxy)benzenesulfonamides involves the reaction of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride with an appropriate amine in the presence of a base.[1][2]

General Synthesis of N-Aryl-4-(pyridin-4-yloxy)benzenesulfonamides:

  • Materials: 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride, desired primary or secondary amine (e.g., aniline, 4-aminophenol), a suitable base (e.g., pyridine, triethylamine), and a solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • Dissolve the amine in the chosen solvent, with an excess of the base.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride in the same solvent to the cooled amine solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous acid and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for two representative reaction products of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride: the product of its reaction with ammonia to form the parent sulfonamide, and its reaction with aniline to form an N-phenyl sulfonamide.

Table 1: Comparison of Predicted ¹H NMR Spectroscopic Data (in ppm)

Proton Assignment 4-(Pyridin-4-yloxy)benzenesulfonamide N-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide
-SO₂NH₂ / -SO₂NH- ~7.5 (broad singlet)~10.0 (broad singlet)
Pyridine H (ortho to O) ~8.5 (d)~8.5 (d)
Pyridine H (meta to O) ~7.0 (d)~7.0 (d)
Benzene H (ortho to SO₂) ~7.9 (d)~7.9 (d)
Benzene H (meta to SO₂) ~7.2 (d)~7.2 (d)
N-Phenyl H (ortho) -~7.3 (t)
N-Phenyl H (meta) -~7.1 (t)
N-Phenyl H (para) -~7.0 (d)

Table 2: Comparison of Predicted IR Spectroscopic Data (in cm⁻¹)

Vibrational Mode 4-(Pyridin-4-yloxy)benzenesulfonamide N-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide
N-H Stretch ~3300-3400 (two bands)~3250
Aromatic C-H Stretch ~3000-3100~3000-3100
Asymmetric SO₂ Stretch ~1330-1370~1330-1370
Symmetric SO₂ Stretch ~1150-1180~1150-1180
C-O-C Stretch ~1240~1240
S-N Stretch ~900~900

Table 3: Comparison of Predicted Mass Spectrometry Data (m/z)

Ion 4-(Pyridin-4-yloxy)benzenesulfonamide N-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide
[M+H]⁺ ~267.05~343.08
[M]⁺ ~266.04~342.07

Visualizing Reaction Pathways and Experimental Workflows

Reaction Pathway

The following diagram illustrates the general reaction of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride with an amine to form the corresponding sulfonamide.

Reaction_Pathway reactant1 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride product N-R-4-(Pyridin-4-yloxy)benzenesulfonamide reactant1->product + Amine reactant2 R-NH₂ (Amine) reactant2->product side_product HCl Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Identification reaction Reaction of Sulfonyl Chloride and Amine workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active compounds, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. This guide provides a comparative assessment of the purity of synthesized 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its derivatives, benchmarked against common alternatives. We present experimental data, detailed analytical protocols, and visualizations to aid researchers in selecting and implementing appropriate purity verification strategies.

Comparison of Purity Assessment Methods

The choice of analytical technique is paramount for the accurate determination of purity. A multi-faceted approach, combining chromatographic and spectroscopic methods, often yields the most comprehensive understanding of a sample's composition.

Analytical TechniquePrincipleTypical Purity Range (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.95 - >99High resolution and sensitivity for non-volatile compounds.[1]Requires reference standards for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.90 - >99Excellent for identifying and quantifying volatile impurities and residual solvents.[2]Not suitable for thermally labile or non-volatile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.~90 - 98Provides structural confirmation and can quantify purity against an internal standard without needing a reference standard of the analyte itself.[3]Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing information about functional groups.QualitativeRapid and non-destructive method for confirming the presence of the desired functional groups.Not a quantitative method for purity assessment.

Purity Comparison of Synthesized Sulfonyl Chloride Derivatives

The purity of a synthesized sulfonyl chloride can vary significantly based on the synthetic route, purification methods, and the inherent stability of the molecule. Below is a comparison of reported purity levels for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride and its alternatives.

CompoundSynthesis MethodPurification MethodAnalytical MethodReported Purity (%)
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride Not specified (Commercial)Not specifiedNot specified97 - 98
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride Not specified (Commercial)Not specifiedNot specified95.0[4]
Aryl Sulfonyl Chloride Derivative (S5) Chlorosulfonation of an amide precursorExtraction and concentration¹H NMR~95 (crude)[3]
Benzenesulfonyl chloride Not specified (Commercial)Not specifiedHPLC≥99.0

Experimental Protocols

Detailed and standardized protocols are essential for reproducible purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reverse-phase HPLC method for the analysis of aryl sulfonyl chlorides.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically in the range of 220-280 nm).

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Prepare a series of standards of known concentration for calibration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is often calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.

  • For more accurate quantification, a calibration curve generated from the standards should be used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is suitable for identifying volatile impurities in sulfonyl chloride synthesis.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar or medium-polarity column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium.

  • Injector Temperature: Optimized to prevent on-column degradation.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50°C, ramp to 300°C).[2]

  • MS Detector: Electron Impact (EI) ionization is common.

Sample Preparation:

  • Dissolve the sample in a volatile, aprotic solvent (e.g., dichloromethane).

  • Derivatization with an amine to form a more stable sulfonamide may be necessary for certain sulfonyl chlorides.

Data Analysis:

  • Peaks in the total ion chromatogram are identified by their mass spectra.

  • Relative purity can be estimated by comparing the peak areas of the main compound and impurities.

Visualization of Key Processes

To better illustrate the workflows and relationships in the synthesis and analysis of these compounds, the following diagrams are provided.

Synthesis_Workflow General Synthesis and Purification Workflow Start Starting Materials (e.g., 4-hydroxypyridine, 1-chloro-4-nitrobenzene) Reaction Synthesis of Aryl Ether Start->Reaction Intermediate Aryl Ether Intermediate Reaction->Intermediate Chlorosulfonation Chlorosulfonation Intermediate->Chlorosulfonation Crude_Product Crude Sulfonyl Chloride Chlorosulfonation->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Sulfonyl Chloride Derivative Purification->Pure_Product Analysis Purity Assessment (HPLC, GC-MS, NMR) Pure_Product->Analysis

Caption: A generalized workflow for the synthesis and purification of aryl sulfonyl chloride derivatives.

Purity_Analysis_Decision_Tree Decision Tree for Purity Analysis Method Selection Start Assess Purity of Synthesized Compound Is_Volatile Is the compound thermally stable and volatile? Start->Is_Volatile Use_GCMS Use GC-MS for volatile impurities Is_Volatile->Use_GCMS Yes Use_HPLC Use HPLC for non-volatile impurities Is_Volatile->Use_HPLC No Need_Structure Need structural confirmation? Use_GCMS->Need_Structure Use_HPLC->Need_Structure Use_NMR Use ¹H NMR for structural elucidation and quantitative analysis Need_Structure->Use_NMR Yes Final_Assessment Combine data for comprehensive purity profile Need_Structure->Final_Assessment No Use_NMR->Final_Assessment

Caption: A decision-making workflow for selecting the appropriate analytical method for purity assessment.

Conclusion

The purity of synthesized 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride derivatives is a critical parameter that requires careful assessment. While commercial products often meet high purity standards (≥97%), the purity of newly synthesized batches must be rigorously verified. A combination of chromatographic techniques, particularly HPLC for non-volatile components and GC-MS for volatile impurities, along with spectroscopic methods like ¹H NMR for structural confirmation and orthogonal quantification, provides a robust framework for purity assessment. By employing the detailed protocols and decision-making workflows outlined in this guide, researchers can confidently evaluate the purity of their synthesized sulfonyl chloride derivatives, ensuring the reliability of their subsequent research and development efforts.

References

Safety Operating Guide

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the safe disposal of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, a compound that requires careful handling due to its reactivity and potential hazards. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All procedures must be conducted in compliance with local, state, and federal regulations.

Immediate Safety and Handling

Due to the reactive nature of the sulfonyl chloride group and the hazardous properties of pyridine derivatives, this compound must be handled with extreme caution.[1][2] The hydrochloride salt indicates the compound is acidic. Sulfonyl chlorides react with water, potentially violently, to release corrosive hydrogen chloride (HCl) gas.[2][3]

Always handle this chemical in a certified chemical fume hood. [1][4] Before beginning any handling or disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, or double-gloving with nitrile)To prevent skin contact and absorption.[1]
Eye Protection Chemical splash goggles and a face shieldTo protect eyes and face from splashes and corrosive vapors.[1]
Lab Coat Flame-retardant, chemical-resistant lab coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled exclusively within a fume hood. For spills outside a hood, use a NIOSH-approved respirator with an acid gas cartridge.To avoid inhalation of corrosive vapors and dust.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors. If the spill is outside a hood, ventilate the area and restrict access.[6]

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4][7] Do not use combustible materials like sawdust. [4]

  • Neutralize (for small spills): For very small spills, once absorbed, the material can be cautiously and slowly added to a large volume of cold sodium bicarbonate solution for neutralization.

  • Collect: Carefully scoop the absorbed material and any neutralized slurry into a designated, properly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[5]

Disposal Procedures

The proper disposal method depends on the quantity of the waste.

Bulk quantities of this compound, including expired or unused product, must be disposed of as hazardous waste without attempting on-site neutralization.[5]

  • Waste Segregation: This compound is a halogenated (chlorinated) and sulfur-containing organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated waste.[5]

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[5]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[8][9][10]

Small, residual quantities, such as those left in reaction flasks or on glassware, can be neutralized before final disposal. This procedure hydrolyzes the reactive sulfonyl chloride to its more stable sulfonic acid salt.

Experimental Protocol: Neutralization of Residual Sulfonyl Chloride

  • Preparation: In a certified chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate on a magnetic stir plate. The beaker should be large enough to accommodate potential foaming. Place this setup in an ice bath to manage the exothermic reaction.[4][5]

  • Rinsing: Rinse the contaminated glassware with a minimal amount of a water-miscible organic solvent that does not react with the sulfonyl chloride (e.g., acetone or tetrahydrofuran).

  • Slow Addition: Using a pipette, add the solvent rinse containing the residual sulfonyl chloride to the cold, vigorously stirred basic solution in a dropwise manner.[5]

    • CAUTION: The reaction is exothermic and will produce gas (CO₂).[5] The addition rate must be controlled to prevent the temperature from rising significantly and to manage foaming.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 60 minutes to ensure the reaction is complete.[5]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate.[5]

  • Final Disposal: Once neutralized, the resulting aqueous solution, along with the organic solvent, should be transferred to a designated "Aqueous Hazardous Waste" or "Halogenated Organic Waste" container, as per your institution's guidelines.[5] Do not pour down the drain.[7]

Table 2: Waste Stream Management

Waste TypeContainer SpecificationDisposal Path
Bulk Chemical Original container or designated, sealed "Halogenated Organic Waste" container.Licensed hazardous waste disposal company.
Contaminated Solids (Spill cleanup, PPE) Sealed, labeled hazardous waste bag or container.Licensed hazardous waste disposal company.
Neutralized Aqueous Solution Labeled "Aqueous Hazardous Waste" or "Halogenated Organic Waste" container.Licensed hazardous waste disposal company.

Mandatory Visualizations

DisposalWorkflow cluster_start Assess Waste cluster_quantities Quantity Assessment cluster_procedures Disposal Procedures cluster_end Final Disposal Start 4-(Pyridin-4-yloxy)benzene-1- sulfonyl chloride hydrochloride Waste Bulk Bulk or Unused Reagent Start->Bulk Residual Small Residual Quantity (e.g., on glassware) Start->Residual Spill Spill Residue Start->Spill Package Package for Disposal (Halogenated Waste Stream) Bulk->Package Neutralize Neutralize via Hydrolysis (see Protocol 3.2) Residual->Neutralize Absorb Absorb with Inert Material (e.g., sand, vermiculite) Spill->Absorb End Dispose via Licensed Hazardous Waste Contractor Package->End Neutralize->Package Collect neutralized liquid Absorb->Package

Caption: Logical workflow for the proper disposal of the target compound.

NeutralizationReaction reagents 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride (Reactive, Corrosive) conditions { NaHCO₃ (aq) / H₂O |  Ice Bath (0-5°C) |  Slow, Dropwise Addition} reagents->conditions Reacts with products Sodium 4-(pyridin-4-yloxy)benzenesulfonate (Stable Salt) + NaCl + H₂O + CO₂ (gas) conditions->products Yields waste Aqueous Hazardous Waste products->waste Collect for disposal

Caption: Reaction workflow for the neutralization of residual sulfonyl chloride.

References

Essential Safety and Operational Protocols for 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No: 192330-49-7). Given the compound's structure, which combines a sulfonyl chloride and a pyridine moiety, stringent safety measures are imperative. Sulfonyl chlorides are known to be corrosive and reactive, while pyridine and its derivatives can be toxic and flammable.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its constituent chemical groups.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][4]Protects against splashes and fumes that can cause severe eye irritation and burns.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][6]Provides a barrier against skin contact, which can be harmful.[7] Always inspect gloves for damage before use.
Skin and Body Protection Chemical-resistant lab coat or apron.[2] Consider flame-retardant and antistatic clothing for larger quantities.[1]Protects skin and personal clothing from splashes and spills.[4]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][3]Minimizes inhalation of potentially harmful vapors or dust.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[9]

    • Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[9][10]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill containment materials, such as dry sand or vermiculite, readily available.[3][6]

  • Handling :

    • Conduct all manipulations of the compound within the chemical fume hood.[10][11]

    • Avoid direct contact with skin, eyes, and clothing.[7][11]

    • Use non-sparking tools to prevent ignition sources.[7][8]

    • Keep the container tightly closed when not in use to prevent reaction with moisture in the air.[3][11]

    • Avoid inhalation of any dust or vapors.[8][12]

  • In Case of a Spill :

    • Isolate the spill area immediately.[3]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like dry sand or earth.[3][6]

    • Do not use water to clean up the spill, as sulfonyl chlorides can react violently with it, producing hazardous acidic fumes.[2][3]

    • Collect the absorbed material into a sealed, labeled container for proper disposal.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste material, including any contaminated absorbents, in a clearly labeled, sealed, and compatible waste container.[9]

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[3][9]

  • Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11]

Logical Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill? handling->spill cleanup Spill Cleanup (No Water) spill->cleanup Yes storage Secure Storage spill->storage No cleanup->storage disposal Waste Disposal storage->disposal end Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

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